molecular formula C9H12ClN3 B11768480 3-Chloro-6-(piperidin-4-yl)pyridazine

3-Chloro-6-(piperidin-4-yl)pyridazine

Cat. No.: B11768480
M. Wt: 197.66 g/mol
InChI Key: OLERFBRHPXQUNB-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidin-4-yl)pyridazine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(piperidin-4-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(piperidin-4-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-piperidin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLERFBRHPXQUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-(piperidin-4-yl)pyridazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pyridazine Core in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have positioned it as a "privileged structure" in the design of novel therapeutics.[1][2] Among the myriad of pyridazine derivatives, 3-Chloro-6-(piperidin-4-yl)pyridazine stands out as a key building block, offering a strategic combination of reactive sites and structural features that are highly sought after in drug development. This guide provides a comprehensive overview of the chemical and structural properties of 3-Chloro-6-(piperidin-4-yl)pyridazine, its synthesis, reactivity, and its burgeoning role in the creation of targeted therapies, particularly in the realms of oncology and neurology.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-Chloro-6-(piperidin-4-yl)pyridazine features a pyridazine ring substituted with a chlorine atom at the 3-position and a piperidin-4-yl group at the 6-position. This arrangement imparts a unique set of physicochemical properties that are instrumental to its utility in drug design. The chlorine atom serves as a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution reactions, while the piperidine ring provides a key point for modulating solubility, basicity, and interactions with biological targets.

PropertyValueSource
CAS Number 1722-11-8[3]
Molecular Formula C₉H₁₂ClN₃[3]
Molecular Weight 197.67 g/mol [3]
Appearance Pale yellow needles
Melting Point 78-84 °C
Predicted XlogP 2.1[3]
Predicted Hydrogen Bond Donors 1[4]
Predicted Hydrogen Bond Acceptors 4[4]
Predicted Rotatable Bonds 1[4]

Synthesis and Reactivity

The synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine is typically achieved through a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The common starting material for this synthesis is 3,6-dichloropyridazine, which is readily available.

General Synthetic Pathway

The synthesis involves the reaction of 3,6-dichloropyridazine with piperidin-4-amine or a protected form of piperidine. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the presence of a base to scavenge the HCl generated during the reaction.

Synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine start 3,6-Dichloropyridazine reaction Nucleophilic Aromatic Substitution start->reaction reagent Piperidin-4-amine (or protected derivative) reagent->reaction product 3-Chloro-6-(piperidin-4-yl)pyridazine conditions Solvent (e.g., Ethanol) Base (e.g., Triethylamine) conditions->reaction reaction->product

Caption: General synthetic scheme for 3-Chloro-6-(piperidin-4-yl)pyridazine.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of a related compound, 3-chloro-6-(piperazin-1-yl)pyridazine, which can be adapted for the synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine.[5]

Materials:

  • 3,6-Dichloropyridazine

  • Piperidin-4-amine

  • Absolute Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add piperidin-4-amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the precipitate by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3-Chloro-6-(piperidin-4-yl)pyridazine.

Reactivity Profile

The reactivity of 3-Chloro-6-(piperidin-4-yl)pyridazine is dominated by the chloro substituent at the 3-position of the pyridazine ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[6] The electron-withdrawing nature of the pyridazine ring activates the chlorine atom for displacement by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a versatile intermediate in multi-step syntheses.

Applications in Drug Discovery and Development

The 3-Chloro-6-(piperidin-4-yl)pyridazine scaffold is a valuable building block in the development of novel therapeutic agents, particularly in the field of oncology and for the treatment of central nervous system disorders. Its structural features allow for the synthesis of molecules that can interact with a variety of biological targets with high affinity and selectivity.

Role in the Development of Kinase Inhibitors for Cancer Therapy

Recent research has highlighted the potential of pyridazine derivatives as potent inhibitors of various protein kinases that are implicated in cancer progression. The 3-chloro-6-(substituted)pyridazine core has been utilized in the design of inhibitors for key signaling pathways, including those mediated by c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs).[1][2][7][8]

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is often associated with cancer.[7][9] Similarly, CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2][8][10]

Kinase_Inhibitor_MOA cluster_0 Drug-Target Interaction cluster_1 Downstream Cellular Effects Drug 3-Chloro-6-(piperidin-4-yl)pyridazine Derivative JNK JNK Pathway Drug->JNK Inhibition CDK CDK Pathway Drug->CDK Inhibition Proliferation Cancer Cell Proliferation JNK->Proliferation Blocks Apoptosis Apoptosis JNK->Apoptosis Induces CellCycle Cell Cycle Arrest CDK->CellCycle Induces

Caption: Mechanism of action for pyridazine-based kinase inhibitors.

Derivatives of 3-Chloro-6-(piperidin-4-yl)pyridazine can be synthesized to specifically target the ATP-binding pocket of these kinases, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. The piperidine moiety can be further functionalized to enhance binding affinity and selectivity, as well as to improve the pharmacokinetic properties of the resulting drug candidates.

Potential as a Scaffold for CNS-Acting Agents

The piperidine ring is a common structural motif in many centrally acting drugs. Its presence in 3-Chloro-6-(piperidin-4-yl)pyridazine makes this compound an attractive starting point for the synthesis of novel antipsychotics and other CNS-targeted therapies. While not a direct intermediate in their synthesis, the structural features of 3-Chloro-6-(piperidin-4-yl)pyridazine are reminiscent of key fragments found in atypical antipsychotics like aripiprazole and cariprazine.[11][12][13][14][15] These drugs exert their therapeutic effects by modulating dopamine and serotonin receptors in the brain. The pyridazine-piperidine scaffold can be elaborated to create molecules with tailored affinities for these and other CNS receptors.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-6-(piperidin-4-yl)pyridazine and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridazine and piperidine protons. The two doublets for the pyridazine ring protons would appear in the aromatic region. The piperidine protons would exhibit more complex splitting patterns in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the pyridazine and piperidine rings. The carbon atom attached to the chlorine would be deshielded, and its chemical shift would be a key indicator of the structure.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any chlorine-containing fragments.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-6-(piperidin-4-yl)pyridazine and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-6-(piperidin-4-yl)pyridazine has emerged as a highly valuable and versatile building block in modern drug discovery. Its unique combination of a reactive chloropyridazine core and a modifiable piperidine moiety provides a powerful platform for the synthesis of a diverse range of bioactive molecules. The demonstrated utility of this scaffold in the development of targeted therapies for cancer and its potential in the design of novel CNS-acting agents underscore its significance. As our understanding of the molecular basis of diseases continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

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  • Pillay, M. K., & Fazal Mohamed, M. I. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(1), 1-5.
  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024).
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  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., Naguib, B. H., & Abdel-Aziz, M. (2024).
  • Sabt, A., El-Gohary, N., El-Sayed, M., Abdel-Aziz, M., & George, R. F. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • Sabt, A., El-Gohary, N., El-Sayed, M., Abdel-Aziz, M., & George, R. F. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • Parrillo, J. V. (2025, July 23). Synthesis of 3,6-dichloro-[1][5][16]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar.

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. Retrieved from [Link]

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  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., Naguib, B. H., & Abdel-Aziz, M. (2024).
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An In-Depth Technical Guide to 3-Chloro-6-(piperidin-4-yl)pyridazine and 3-chloro-6-(piperidin-1-yl)pyridazine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive comparative analysis of two isomeric piperidinyl-substituted chloropyridazines: 3-Chloro-6-(piperidin-4-yl)pyridazine and 3-chloro-6-(piperidin-1-yl)pyridazine. While structurally similar, the point of attachment of the piperidine ring to the pyridazine core drastically alters the electronic, steric, and conformational properties of the molecule, leading to distinct synthetic pathways and potentially divergent biological activities. This whitepaper is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and prospective biological relevance of these two isomers, thereby facilitating informed decisions in drug design and development.

Introduction: The Significance of Piperidinyl-Pyridazines in Medicinal Chemistry

The fusion of a pyridazine ring with a piperidine moiety has proven to be a fruitful strategy in the quest for novel therapeutic agents. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities and dipole moment, which are crucial for molecular recognition by biological targets.[1] The piperidine ring, a saturated heterocycle, offers a versatile scaffold for introducing three-dimensional diversity and modulating pharmacokinetic properties such as solubility and membrane permeability.[3]

The two isomers discussed herein, 3-Chloro-6-(piperidin-4-yl)pyridazine and 3-chloro-6-(piperidin-1-yl)pyridazine, represent a fascinating case study in structure-activity relationships (SAR). The former is a C-linked piperidinyl derivative, where the piperidine is attached via a carbon atom, while the latter is an N-linked analogue. This seemingly subtle difference has profound implications for the molecule's overall topology and its potential interactions with protein targets.

This guide will dissect these differences, starting with a detailed examination of their synthetic routes, followed by a comparative analysis of their chemical and physical properties, and concluding with an exploration of their potential biological activities based on existing literature on related compounds.

Synthetic Strategies: A Tale of Two Connections

The synthesis of these two isomers requires distinct chemical approaches, primarily dictated by the nature of the bond connecting the piperidine and pyridazine rings. The common starting material for both syntheses is the commercially available and versatile building block, 3,6-dichloropyridazine.[4][5][6]

Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine (N-linked Isomer)

The synthesis of the N-linked isomer is a classic example of a nucleophilic aromatic substitution (SNA) reaction.[7][8] The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, makes it susceptible to attack by nucleophiles.[9] In this case, the secondary amine of the piperidine ring acts as the nucleophile, displacing one of the chlorine atoms on the 3,6-dichloropyridazine.

Reaction Scheme:

G cluster_0 Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Reaction 3,6-Dichloropyridazine->Reaction Piperidine, Base 3-chloro-6-(piperidin-1-yl)pyridazine 3-chloro-6-(piperidin-1-yl)pyridazine Reaction->3-chloro-6-(piperidin-1-yl)pyridazine

Caption: Synthetic route to the N-linked isomer.

Experimental Protocol: Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine

A detailed protocol for a similar reaction with piperazine can be adapted for this synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To this solution, add piperidine (1.1 eq) and a base such as triethylamine or potassium carbonate (1.5 eq) to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 3-chloro-6-(piperidin-1-yl)pyridazine.

Synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine (C-linked Isomer)

The synthesis of the C-linked isomer is more complex due to the need to form a carbon-carbon bond between the pyridazine and piperidine rings. A direct coupling is challenging. A more feasible approach involves the use of a protected piperidine derivative, such as N-Boc-4-lithiated piperidine or a Grignard reagent, which can then undergo a cross-coupling reaction with 3,6-dichloropyridazine. An alternative strategy involves a multi-step sequence starting with a different pyridazine precursor.

A plausible synthetic route involves the reaction of 3,6-dichloropyridazine with a protected 4-aminopiperidine, followed by deprotection.

Reaction Scheme:

G cluster_1 Synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction1 Reaction1 3,6-Dichloropyridazine->Reaction1 N-Boc-4-aminopiperidine, Base N-Boc protected intermediate N-Boc protected intermediate Reaction1->N-Boc protected intermediate Reaction2 Reaction2 N-Boc protected intermediate->Reaction2 Acid (e.g., TFA, HCl) 3-Chloro-6-(piperidin-4-yl)pyridazine 3-Chloro-6-(piperidin-4-yl)pyridazine Reaction2->3-Chloro-6-(piperidin-4-yl)pyridazine

Caption: A potential synthetic route to the C-linked isomer.

Experimental Protocol: Synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine (Proposed)

This protocol is a proposed adaptation based on known reactions of similar substrates.

  • Step 1: Coupling Reaction

    • In a sealed tube, combine 3,6-dichloropyridazine (1.0 eq), N-Boc-4-aminopiperidine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

    • Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography to obtain the N-Boc protected intermediate.

  • Step 2: Deprotection

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[10][11]

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify the crude product to yield 3-Chloro-6-(piperidin-4-yl)pyridazine.

Comparative Physicochemical Properties

The difference in the linkage between the piperidine and pyridazine rings leads to distinct physicochemical properties.

Property3-chloro-6-(piperidin-1-yl)pyridazine3-Chloro-6-(piperidin-4-yl)pyridazineRationale for Difference
Basicity More basicLess basicThe nitrogen of the piperidine in the 1-yl isomer is directly involved in the aromatic system through resonance, reducing its basicity. The nitrogen in the 4-yl isomer is a secondary amine, making it more basic.
Polarity & Solubility Likely more lipophilicPotentially more polar and water-solubleThe exposed secondary amine in the 4-yl isomer can act as a hydrogen bond donor and acceptor, increasing polarity and potential for aqueous solubility.
Conformational Flexibility Rotation around the C-N bond is somewhat restricted due to partial double bond character.Greater conformational freedom around the C-C single bond connecting the two rings.The C-N bond in the 1-yl isomer has some double bond character due to resonance with the pyridazine ring, hindering free rotation.
Predicted LogP HigherLowerThe presence of the secondary amine in the 4-yl isomer is expected to decrease its lipophilicity.

Spectroscopic and Analytical Characterization

The structural differences between the two isomers are readily discernible through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1H NMR Spectroscopy
  • 3-chloro-6-(piperidin-1-yl)pyridazine: The protons on the piperidine ring adjacent to the nitrogen (alpha-protons) will appear as a downfield multiplet due to the electron-withdrawing effect of the pyridazine ring. The pyridazine protons will show a characteristic doublet of doublets pattern.

  • 3-Chloro-6-(piperidin-4-yl)pyridazine: The proton on the carbon of the piperidine ring attached to the pyridazine (the methine proton) will be a downfield multiplet. The NH proton of the piperidine will appear as a broad singlet, which can be exchanged with D2O. The pyridazine protons will exhibit a similar pattern to the 1-yl isomer.

13C NMR Spectroscopy
  • 3-chloro-6-(piperidin-1-yl)pyridazine: The carbon atoms of the piperidine ring alpha to the nitrogen will be shifted downfield. The carbon atom of the pyridazine ring attached to the piperidine nitrogen will also be significantly downfield.

  • 3-Chloro-6-(piperidin-4-yl)pyridazine: The carbon atom of the piperidine ring attached to the pyridazine will be downfield. The other piperidine carbons will be at more typical aliphatic chemical shifts.

Mass Spectrometry

Both isomers will have the same molecular weight and will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in a roughly 3:1 ratio). Fragmentation patterns, however, will differ. The N-linked isomer may show fragmentation involving the loss of the piperidine ring, while the C-linked isomer might exhibit fragmentation patterns involving cleavage of the piperidine ring itself.

Structure-Activity Relationship (SAR) Insights and Potential Biological Applications

While specific biological data for these two exact compounds is limited in the public domain, we can infer potential activities and SAR trends from related structures. Pyridazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroactive agents.[1][10]

G cluster_piperidine1 3-chloro-6-(piperidin-1-yl)pyridazine cluster_piperidine4 3-Chloro-6-(piperidin-4-yl)pyridazine cluster_bioactivity Potential Biological Activities node_p1 N-linked (Electron-withdrawing from piperidine N) target_p1 Potential Targets: - Kinases - GPCRs node_p1->target_p1 Modulated by steric hindrance and electronics act1 Anticancer target_p1->act1 act2 Neuroprotective target_p1->act2 node_p4 C-linked (Secondary amine for H-bonding) target_p4 Potential Targets: - Ion Channels - Transporters - Enzymes requiring H-bond donor/acceptor node_p4->target_p4 Key interactions via secondary amine target_p4->act2 act3 Anti-inflammatory target_p4->act3

Caption: Comparative SAR and potential biological activities.

  • 3-chloro-6-(piperidin-1-yl)pyridazine (N-linked Isomer): The direct attachment of the piperidine nitrogen to the pyridazine ring makes the piperidine moiety an electron-donating group to the aromatic system through resonance. This can influence the reactivity of the pyridazine ring in further substitutions and its interaction with biological targets. The steric bulk of the piperidine ring in this position can be crucial for fitting into specific binding pockets. This substitution pattern has been explored in the development of agents targeting neurological disorders.

  • 3-Chloro-6-(piperidin-4-yl)pyridazine (C-linked Isomer): The presence of a secondary amine in the piperidine ring is a key feature of this isomer. This amine can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule into a protein's active site. This functionality is often exploited in the design of inhibitors for enzymes and ligands for receptors where such interactions are paramount. Furthermore, the secondary amine provides a handle for further derivatization to explore SAR and optimize properties. The C-linked piperidine can also influence the overall shape and vector of the molecule differently than the N-linked counterpart.

Conclusion and Future Directions

The comparative analysis of 3-Chloro-6-(piperidin-4-yl)pyridazine and 3-chloro-6-(piperidin-1-yl)pyridazine highlights the profound impact of isomeric substitution on the chemical and potential biological properties of a molecule. The N-linked isomer is readily accessible via nucleophilic aromatic substitution and presents a more rigid structure, while the C-linked isomer, though more synthetically challenging to access, offers the valuable functionality of a secondary amine for targeted interactions and further derivatization.

For drug discovery teams, the choice between these two scaffolds will depend on the specific therapeutic target and the desired mode of action. If a molecule with a more constrained conformation and modulated basicity is desired, the 1-yl isomer may be preferable. Conversely, if a hydrogen-bonding pharmacophore and a handle for further modification are required, the 4-yl isomer presents a more attractive starting point.

Further research is warranted to synthesize and biologically evaluate these two isomers in parallel to directly compare their activities in various assays. Such studies would provide invaluable empirical data to complement the theoretical and inferred knowledge presented in this guide, ultimately aiding in the rational design of more effective and selective pyridazine-based therapeutics.

References

  • Zhejiang Charioteer Pharmaceutical Co.,Ltd. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. [Link]

  • Woliński, J., & Uliasz, A. (1974). [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine]. Acta Poloniae Pharmaceutica, 31(1), 21–5. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Journal of Chemical Reactivity and Synthesis, 11(1). [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11). [Link]

  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.
  • O’Yang, C., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-31. [Link]

  • Akçay, S., et al. (2018). Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65, 932-938. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Shaw, A. Y., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 16(10), 8375-8387. [Link]

  • Reaction of the 3.6-dichloro-4-pyridazinecarboxamide derivative (2). (n.d.). HETEROCYCLES, 38(9). [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13, 1614. [Link]

  • Kumar, D., et al. (2015). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 24, 1379–1390. [Link]

  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(21), 11528. [Link]

  • Sharma, P., & Kumar, V. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Abd El-Salam, N. M., Al Shoaibi, Z. Y., & Ahmed, G. A. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). E-Journal of Chemistry, 8(4), 1944-1950. [Link]

  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (n.d.). OUCI. [Link]

  • Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1435-1439. [Link]

  • Allam, H. A., et al. (2018). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 14(6), 614-626. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (n.d.). The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1364. [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o532. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. (n.d.). PMC. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025, August 6). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry, 12, 6175-6180. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-chloro-6-(1-piperidinyl)pyridazine (C9H12ClN3). Retrieved from [Link]

  • a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry, 66(6), 3981–4014. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

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The 6-(Piperidin-4-yl)pyridazine-3-chloride Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Piperidin-4-yl)pyridazine-3-chloride Medicinal Chemistry Scaffold Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The "Why" of the Scaffold

In the landscape of modern kinase and GPCR ligand design, the 6-(piperidin-4-yl)pyridazine-3-chloride (Structure 1 ) represents a "privileged" bifunctional intermediate. It bridges the gap between the need for high-affinity polar interactions (provided by the piperidine) and the requirement for a tunable, electron-deficient heteroaromatic core (the pyridazine) that serves as a vector for further elaboration.

Key Value Propositions:

  • Physicochemical Balance: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings but with significantly lower lipophilicity (LogP) and higher aqueous solubility due to its dual-nitrogen character and dipole moment.

  • Synthetic Modularity: The C3-chloride is a highly reactive "warhead" for SNAr or Pd-catalyzed cross-couplings, allowing rapid library generation.

  • C-Linked Topology: Unlike N-linked piperazines, the C-linked piperidine projects the basic nitrogen further into solvent-exposed regions or specific polar pockets (e.g., Asp/Glu residues in kinase hinge regions), often resulting in distinct SAR profiles.

Structural & Physicochemical Profile

Before synthesis, understanding the core properties is essential for rational design.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~197.66 Da (Free base)Low MW leaves ample room for elaboration (Fragment-Based Drug Design).
Calculated LogP ~1.2 (Neutral form)Pyridazine lowers cLogP by ~1.0–1.5 units vs. a phenyl ring, aiding "Lipophilic Efficiency" (LipE).
pKa (Piperidine) ~10.5Highly basic. Usually exists as a cation at physiological pH, aiding solubility but potentially limiting passive permeability unless masked or balanced.
pKa (Pyridazine) ~2.3Weakly basic. Unlikely to be protonated at pH 7.4.
Electronic Nature Electron-deficientThe 1,2-diazine system pulls electron density, activating the C3-Cl towards nucleophilic attack.

Synthetic Accessibility: Validated Protocols

The synthesis of C-linked piperidine-pyridazine scaffolds is more challenging than their N-linked counterparts. Two primary routes are recommended based on scale and available starting materials: Negishi Cross-Coupling (High Fidelity) and Minisci Radical Alkylation (Direct Functionalization).

Route A: The Negishi Coupling (Gold Standard)

This method is preferred for scale-up and high purity. It utilizes 3,6-dichloropyridazine and a zinc-metallated piperidine .

  • Mechanism: Pd-catalyzed C(sp2)-C(sp3) bond formation.

  • Regioselectivity: 3,6-Dichloropyridazine is symmetric; monosubstitution is controlled by stoichiometry.

Protocol:

  • Zinc Reagent Formation: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add tert-butyl 4-iodopiperidine-1-carboxylate . Heat to 60°C to form the organozinc iodide.

  • Coupling: To a solution of 3,6-dichloropyridazine (1.0 equiv) and Pd(dppf)Cl2 (0.05 equiv) in THF, add the organozinc reagent (1.2 equiv).

  • Conditions: Heat at 60–70°C for 4–12 hours.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc. Purify via silica chromatography.

  • Deprotection (Optional): Treat with TFA/DCM to reveal the free amine if immediate derivatization is not required.

Route B: Minisci Radical Alkylation (Rapid Discovery)

Ideal for late-stage functionalization or when organometallics are to be avoided.

  • Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated (activated) pyridazine ring.

  • Precursors: 3-chloropyridazine and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .

Protocol:

  • Dissolve 3-chloropyridazine (1.0 equiv) and N-Boc-piperidine-4-carboxylic acid (2.0 equiv) in a biphasic mixture of DCM/Water (or TFA/Water for homogenous conditions).

  • Add AgNO3 (0.2 equiv) as catalyst and H2SO4 (or TFA) to protonate the pyridazine.

  • Heat to 50–70°C and add (NH4)2S2O8 (3.0 equiv) dropwise.

  • Note: This reaction produces CO2. Ensure adequate venting.

  • Selectivity: The radical preferentially attacks C6 (para to the chloride) and C4. Separation of isomers may be required.

Synthetic Logic Diagram (Graphviz)

SynthesisRoutes Figure 1: Convergent Synthetic Pathways to the Scaffold SM1 3,6-Dichloropyridazine ReagentA Zn, Pd(dppf)Cl2 (Negishi Coupling) SM1->ReagentA SM2 N-Boc-4-Iodo-Piperidine SM2->ReagentA SM3 3-Chloropyridazine ReagentB AgNO3, (NH4)2S2O8 (Minisci Reaction) SM3->ReagentB SM4 N-Boc-Piperidine-4-COOH SM4->ReagentB Target 6-(N-Boc-Piperidin-4-yl) pyridazine-3-chloride ReagentA->Target High Regiocontrol (Major Route) ReagentB->Target Direct C-H Func. (Discovery Route)

Caption: Figure 1 illustrates the two primary synthetic routes. The Negishi coupling (top) offers higher regiocontrol, while the Minisci reaction (bottom) allows for direct C-H functionalization.

Medicinal Chemistry Applications & SAR Strategy

Once synthesized, the scaffold acts as a branching point. The reactivity profile is distinct at the "North" (Piperidine) and "South" (Pyridazine-Cl) sectors.

The "South" Sector: Displacement of the Chloride

The C3-chloride is activated by the adjacent nitrogen atoms (electronegative pull).

  • SNAr (Nucleophilic Aromatic Substitution):

    • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

    • Conditions: Heat (80–120°C) in DMSO/NMP with a base (DIPEA, K2CO3).

    • Application: Installing solubilizing tails or specific H-bond donors/acceptors.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Conditions: Pd(PPh3)4 or Pd(dtbpf)Cl2, Na2CO3, Dioxane/Water.

    • Application: Building "Biaryl" systems common in Kinase inhibitors (e.g., targeting the hydrophobic back pocket).

The "North" Sector: Piperidine Functionalization

The piperidine nitrogen is a versatile handle.

  • Amide Coupling: Reaction with carboxylic acids to reach into specific sub-pockets (e.g., Lysine residues).

  • Reductive Amination: Modulating basicity and lipophilicity.

  • Urea/Carbamate Formation: Tuning metabolic stability and permeability.

Strategic SAR Diagram (Graphviz)

SAR_Logic Figure 2: Divergent Point of Diversity (DPD) Strategy Core CORE SCAFFOLD 6-(Piperidin-4-yl) pyridazine-3-Cl North NORTH SECTOR (Piperidine Nitrogen) Core->North South SOUTH SECTOR (Pyridazine Chloride) Core->South N_Func1 Amide Coupling (Selectivity) North->N_Func1 N_Func2 Reductive Amination (Solubility/pKa) North->N_Func2 S_Func1 SnAr Displacement (Amines/Ethers) South->S_Func1 S_Func2 Suzuki Coupling (Biaryl Extension) South->S_Func2

Caption: Figure 2 depicts the Divergent Point of Diversity strategy. The scaffold allows independent optimization of the 'North' solubility/binding sector and the 'South' hydrophobic interaction sector.

Case Study: Optimization of a Smoothened (Smo) Antagonist

Context: In the development of Hedgehog pathway inhibitors (e.g., analogs of Vismodegib or Sonidegib), the central ring system is critical for orienting the "head" and "tail" groups.

  • Hit Identification: A screening hit containing a biphenyl amide shows poor solubility (LogP > 5).

  • Scaffold Hop: The central phenyl ring is replaced with the 6-(piperidin-4-yl)pyridazine core.

    • Result: LogP drops by 1.2 units.

    • Interaction: The pyridazine nitrogens form a water-mediated H-bond network in the solvent channel.

  • Optimization:

    • The Chloride is displaced via Suzuki coupling with a substituted benzamide (mimicking the original pharmacophore).

    • The Piperidine Nitrogen is capped with a small methyl or ethyl group to prevent metabolic N-dealkylation while maintaining basicity for lysosomal trapping (if desired) or capped as a urea to neutralize pKa for CNS penetration.

References

  • Corley, E. G., et al. (2004).[1] "Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates."[1] Journal of Organic Chemistry, 69(15), 5120–5123.[1] Link

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 27, 3575.
  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Pyridazine as a phenyl bioisostere). Link

Sources

Engineering the Pyridazine-Piperidine Pharmacophore: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Rationale

The strategic fusion of a pyridazine heterocycle with a piperidine ring represents a highly privileged pharmacophore in contemporary medicinal chemistry. As drug discovery shifts towards molecules with higher sp3 character (


) to improve clinical success rates, this bicyclic system offers a masterclass in balancing physicochemical properties.

Pyridazine, an electron-deficient 1,2-diazine, provides a high dipole moment (4.22 D), lower lipophilicity compared to ubiquitous phenyl rings, and robust dual hydrogen-bond accepting capabilities (1)[1]. Piperidine complements this by introducing essential 3D conformational flexibility and a tunable basic center, which is crucial for forming ionic salt bridges with target proteins such as GPCRs and kinases (2)[2].

Structural Activity Relationship (SAR) Dynamics

The causality behind selecting the pyridazine-piperidine core often stems from the need to overcome specific drug liabilities, such as hERG toxicity, poor CNS penetration, or lack of receptor subtype selectivity. A quintessential example of this SAR dynamic is observed in the development of M4 muscarinic receptor antagonists (3)[3].

During high-throughput screening, a 6-(piperidin-1-yl)pyridazine core was identified as a potent, CNS-penetrant pan-muscarinic antagonist. Optimization efforts revealed a uniquely steep SAR profile. The pyridazine ring proved absolutely essential for target engagement; bioisosteric replacement with pyridine or pyrazine completely abolished M4 inhibitory activity. This highlights the specific spatial and electronic requirements of the dual adjacent nitrogen atoms in pyridazine, which engage in simultaneous hydrogen bonding with the receptor pocket[3].

However, the piperidine moiety presented a distinct challenge: while essential for target engagement, it was subject to extensive oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.

Quantitative SAR Data Summary

Table 1: SAR Impact of Core Modifications on M4 Receptor Activity [3]

Compound CoreAmine SubstitutionhM4 IC50 (nM)CNS Penetration (Kp)Metabolic Liability
Pyridazine Piperidine2002.1High (Oxidation)
Pyridine (Isomer 1)Piperidine> 10,000N/AN/A
Pyrazine Piperidine> 10,000N/AN/A
Pyridazine 2-Methyl Morpholine> 10,000N/ALow
Pyridazine Substituted Piperidine< 200HighReduced

Mechanistic Signaling & Target Interaction

The binding logic of the pyridazine-piperidine pharmacophore relies on a bipartite interaction model. The electron-deficient pyridazine acts as a rigid, polar anchor, while the flexible, sp3-rich piperidine navigates hydrophobic pockets and forms critical ionic interactions.

G cluster_0 Pyridazine-Piperidine Scaffold Target Target Protein Pocket Pyridazine Pyridazine Ring (Dual H-Bond Acceptor) Pyridazine->Target Dipole-Dipole & H-Bonding Piperidine Piperidine Ring (sp3 Hydrophobic/Basic) Pyridazine->Piperidine C-N Linkage Piperidine->Target Ionic/Hydrophobic Interaction

Pharmacophore binding model illustrating bipartite target engagement.

Experimental Workflows & Methodologies

To effectively leverage this pharmacophore, researchers must employ robust, self-validating experimental protocols. Below are the definitive methodologies for synthesizing the core and validating its metabolic stability.

Protocol 1: Synthesis of the Pyridazine-Piperidine Core via SNAr

Causality: The electron-deficient nature of the pyridazine ring makes its halogenated derivatives highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Using a secondary amine like piperidine allows for rapid, high-yield coupling without the need for transition-metal catalysts (e.g., Buchwald-Hartwig), thereby eliminating heavy metal contamination in downstream biological assays.

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 3,6-dichloropyridazine in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). The high dielectric constant of DMF stabilizes the anionic Meisenheimer complex transition state.

  • Step 2: Nucleophilic Addition. Add 1.1 equivalents of piperidine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct and preventing the protonation of the piperidine reactant, which would otherwise halt the reaction.

  • Step 3: Thermal Activation. Heat the reaction mixture to 80°C for 4-6 hours under an inert argon atmosphere. Monitor progression via LC-MS until the starting material is completely consumed.

  • Step 4: Quench and Purification. Quench with ice water to precipitate the product. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over

    
    , and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
    
Protocol 2: Self-Validating Microsomal Stability & Metabolite ID

Causality: Because the piperidine ring is a known hotspot for CYP450-mediated alpha-oxidation[3], a standard half-life assay is insufficient. The protocol must be a self-validating system : the rate of parent compound disappearance must quantitatively correlate with the appearance of specific oxidative metabolites (e.g., lactams or ring-opened amino acids).

  • Step 1: Incubation Matrix. Prepare a 1 µM solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4). Add rat or human liver microsomes (0.5 mg/mL final protein concentration).

  • Step 2: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Validation Logic: The strict reliance on NADPH confirms that degradation is specifically CYP450-mediated and not due to chemical instability.

  • Step 3: Kinetic Sampling & Quenching. At specific intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This denatures the enzymes and precipitates proteins.

  • Step 4: Centrifugation & LC-HRMS Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Step 5: Mass Balance Validation. Extract the ion chromatograms (XIC) for the parent mass ([M+H]+) and the predicted +14 Da (carbonyl formation) and +16 Da (hydroxylation) masses. If the parent compound depletes rapidly but no +14/+16 Da peaks appear, the system flags a potential alternative clearance pathway (e.g., covalent binding to microsomal proteins), prompting an immediate glutathione (GSH) trapping assay.

G Synth SNAr Synthesis (Pyridazine + Piperidine) LCMS LC-MS/NMR Validation Synth->LCMS Purify Assay In Vitro Target Inhibition Assay LCMS->Assay >95% Purity Microsome Microsomal Stability (Rat/Human) Assay->Microsome IC50 < 200nM Metabolite Metabolite ID (Oxidative Cleavage) Microsome->Metabolite Degradation Metabolite->Synth SAR Feedback

Self-validating experimental workflow for synthesis and metabolic evaluation.

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: nih.gov.
  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: nih.gov.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Source: beilstein-journals.org.

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 3-Chloro-6-(piperidin-4-yl)pyridazine , a critical scaffold in medicinal chemistry.

Executive Summary

3-Chloro-6-(piperidin-4-yl)pyridazine is a specialized heterocyclic building block utilized in the synthesis of Smoothened (Smo) receptor antagonists and various kinase inhibitors. Unlike its more common regioisomer, 3-chloro-6-(piperidin-1-yl)pyridazine (where the piperidine is attached via nitrogen), this molecule features a carbon-carbon (C-C) bond between the pyridazine C6 position and the piperidine C4 position.

This structural nuance profoundly impacts its physicochemical behavior. While the 1-yl isomer behaves as a neutral aryl-amine at physiological pH, the 4-yl isomer retains a highly basic secondary amine, rendering it cationic at pH 7.4. This guide details the molecular weight confirmation and lipophilicity (LogP/LogD) profiling of this specific scaffold.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Structural Specification

The precise identification of the isomer is critical for accurate profiling.

  • IUPAC Name: 3-Chloro-6-(piperidin-4-yl)pyridazine

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    [1][2]
  • Exact Mass: 197.0720 Da

  • Average Molecular Weight: 197.66 g/mol

Isomeric Distinction (Critical Check)

Researchers often confuse the 4-yl (C-linked) and 1-yl (N-linked) isomers. The table below highlights the divergence in their electronic properties, which dictates their lipophilicity.

Feature3-Chloro-6-(piperidin-4-yl)pyridazine (Target)3-Chloro-6-(piperidin-1-yl)pyridazine (Common Isomer)
Linkage C-C Bond (Pyridazine C6 – Piperidine C4)C-N Bond (Pyridazine C6 – Piperidine N1)
Nitrogen Type Secondary Amine (Aliphatic)Tertiary Aniline-like (Aromatic conjugated)
Basicity (pKa) ~10.5 – 11.0 (Highly Basic)~2.0 – 3.0 (Weakly Basic)
Charge at pH 7.4 Cationic (+1)Neutral (0)
Solubility High (Aqueous buffers)Moderate to Low (Aqueous buffers)

Lipophilicity Analysis (LogP vs. LogD)

Lipophilicity is the driving force for membrane permeability. For the 4-yl isomer, the distinction between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH) is extreme due to the basic piperidine nitrogen.

Theoretical & Predicted Values
  • cLogP (Neutral form): 1.2 – 1.6

    • Rationale: The chloropyridazine core is moderately lipophilic, and the piperidine ring adds hydrophobic bulk.

  • LogD

    
     (Physiological pH):  -1.5 to -0.5 (Estimated)
    
    • Rationale: At pH 7.4, the secondary amine is >99.9% protonated. The resulting cation partitions poorly into the octanol phase, drastically lowering the LogD compared to the neutral LogP.

Impact on Drug Design

The low LogD


 suggests this fragment, if used as a "free" intermediate, will not passively cross membranes efficiently. However, in drug synthesis, the secondary amine is typically derivatized (e.g., amidation, alkylation), which removes the positive charge and restores lipophilicity (LogD > 2.0), enabling oral bioavailability.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm the molecular weight and isotopic pattern (Chlorine signature).

Methodology:

  • Sample Prep: Dissolve 0.1 mg of the compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analysis:

    • Observe the parent ion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1]
      
    • Target m/z: 198.0793 (Calculated for C

      
      H
      
      
      
      ClN
      
      
      ).
    • Isotope Pattern: Verify the characteristic 3:1 intensity ratio for

      
      Cl : 
      
      
      
      Cl isotopes at m/z 198.08 and 200.08.
Protocol B: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the experimental LogD


.

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 1-Octanol (HPLC grade), pre-saturated with PBS.

Workflow:

  • Preparation: Dissolve 1 mg of compound in 2 mL of pre-saturated 1-Octanol.

  • Equilibration: Add 2 mL of pre-saturated PBS (pH 7.4).

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Visualizing the Profiling Workflow

The following diagram illustrates the logical flow for characterizing this scaffold, highlighting the critical decision point regarding pH dependence.

PhysicochemicalProfiling Start Synthesis Product (Crude) Purification Purification (Flash Chromatography) Start->Purification StructureCheck Isomer Check (1H NMR) Purification->StructureCheck HRMS HRMS Validation (MW: 197.66) StructureCheck->HRMS Confirm C9H12ClN3 pKa_Calc pKa Estimation (Piperidine N) HRMS->pKa_Calc LogP_Neutral LogP (Neutral) pH > 12 Value: ~1.4 pKa_Calc->LogP_Neutral Non-Ionized LogD_Physio LogD (pH 7.4) Ionized Form Value: < 0 pKa_Calc->LogD_Physio Ionized (Cationic)

Figure 1: Workflow for the structural and physicochemical validation of 3-Chloro-6-(piperidin-4-yl)pyridazine.

Synthesis & Application Context

Unlike the 1-yl isomer, which is formed via simple nucleophilic aromatic substitution (S


Ar) of 3,6-dichloropyridazine with piperidine, the 3-Chloro-6-(piperidin-4-yl)pyridazine  scaffold requires a more complex synthetic route.

Common Synthetic Pathway:

  • Coupling: Suzuki-Miyaura coupling of 3,6-dichloropyridazine with (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid .

  • Deprotection: Acidic removal of the Boc group (e.g., TFA/DCM or HCl/Dioxane) yields the target molecule as a salt.

  • Usage: The free amine is then typically reacted with acyl chlorides or carboxylic acids to generate the final bioactive compound (e.g., Smoothened antagonists).

Note: Commercial samples are often sold as the Hydrochloride salt (MW ~234.12 g/mol ) or the Boc-protected intermediate (MW ~297.78 g/mol ). Always verify the salt form when calculating stoichiometry.

References

  • PubChem. Compound Summary for 3-Chloro-6-(piperidin-1-yl)pyridazine (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Smoothened Antagonists (General Reference for Scaffold Utility). ACS Publications. (Search for "Pyridazine Piperidine Smoothened"). Available at: [Link]

  • SwissADME. Lipophilicity Prediction Tools (LogP/LogD). Swiss Institute of Bioinformatics. Available at: [Link]

Sources

The Pyridazine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Applications of 3-Substituted-6-Heterocyclyl Pyridazines

Prepared for researchers, scientists, and drug development professionals, this guide delves into the burgeoning field of 3-substituted-6-heterocyclyl pyridazines, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, make it an attractive scaffold in medicinal chemistry.[1] This guide will explore the synthesis, mechanism of action, and therapeutic applications of these promising molecules, with a focus on oncology, inflammation, and neurodegenerative disorders.

The Pyridazine Core: Physicochemical Properties and Synthetic Strategies

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement imparts distinct electronic properties that are advantageous for drug design. The pyridazine core is considered a less lipophilic and advantageous substitute for a phenyl ring, and its inherent polarity can reduce interactions with the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1]

General Synthesis of 3-Substituted-6-Heterocyclyl Pyridazines

The synthesis of 3-substituted-6-heterocyclyl pyridazines often begins with the construction of a pyridazine or pyridazinone ring, followed by the introduction of substituents at the 3 and 6 positions. A common strategy involves the reaction of a γ-keto acid or ester with hydrazine to form a dihydropyridazinone, which can then be oxidized to the pyridazinone.[3] Halogenation, typically chlorination with phosphorus oxychloride, provides a key intermediate, 3,6-dichloropyridazine, which is amenable to sequential nucleophilic substitution reactions.[4]

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start γ-Keto Acid / Ester Dihydropyridazinone Dihydropyridazinone Start->Dihydropyridazinone Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone Oxidation Oxidation Dihydropyridazinone->Oxidation Pyridazinone Pyridazinone Oxidation->Pyridazinone Chlorination POCl3 Pyridazinone->Chlorination Dichloropyridazine 3,6-Dichloropyridazine Chlorination->Dichloropyridazine Nucleophilic_Sub1 Nucleophilic Substitution (Heterocycle) Dichloropyridazine->Nucleophilic_Sub1 Intermediate 3-Chloro-6-heterocyclyl pyridazine Nucleophilic_Sub1->Intermediate Nucleophilic_Sub2 Nucleophilic Substitution (Amine, etc.) Intermediate->Nucleophilic_Sub2 Final_Product 3-Substituted-6-heterocyclyl pyridazine Nucleophilic_Sub2->Final_Product

Caption: General synthetic workflow for 3-substituted-6-heterocyclyl pyridazines.

This modular approach allows for the introduction of a wide variety of heterocyclic and other substituent groups, enabling the exploration of structure-activity relationships (SAR).

Therapeutic Applications in Oncology

The pyridazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Uncontrolled cell cycle progression is a fundamental characteristic of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition represents a validated therapeutic strategy. A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of CDK2.[5]

Mechanism of Action: These pyridazine derivatives act as ATP-competitive inhibitors of CDK2, binding to the active site of the enzyme and preventing the phosphorylation of its substrates. This leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.

The interaction of a 3,6-disubstituted pyridazine with the CDK2 active site is illustrated below:

CDK2 Inhibition cluster_CDK2 CDK2 Active Site Hinge Hinge Region (e.g., Leu83) Gatekeeper Gatekeeper Residue (e.g., Phe80) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyridazine 3-Substituted-6-heterocyclyl pyridazine Pyridazine Core 3-Substituent 6-Heterocycle Pyridazine:f1->Hinge H-bonds Pyridazine:f2->Gatekeeper Hydrophobic Interaction Pyridazine:f3->Hydrophobic_Pocket Hydrophobic Interaction Pyridazine->Solvent_Front Solvent Exposure Glial Activation Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) Glial_Cell Glial Cell (Microglia/Astrocyte) Stimulus->Glial_Cell Kinase_Cascade Kinase Cascade (e.g., MAPKs) Glial_Cell->Kinase_Cascade NF_kappaB NF-κB Activation Kinase_Cascade->NF_kappaB Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression Mediators IL-1β, iNOS, NO Gene_Expression->Mediators Pyridazine 3-Amino-6-phenyl-pyridazine Pyridazine->Kinase_Cascade Inhibits

Caption: Inhibition of the glial activation signaling pathway by a pyridazine derivative.

Future Perspectives and Conclusion

The 3-substituted-6-heterocyclyl pyridazine scaffold represents a versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery of potent and selective modulators of various biological targets. The promising results in oncology, inflammation, and neurodegeneration highlight the significant therapeutic potential of this class of compounds.

Future research should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of novel derivatives with diverse heterocyclic and other substituents to further explore SAR.

  • Target identification and validation: Elucidation of the precise molecular targets for compounds with interesting phenotypic effects.

  • Pharmacokinetic and toxicological profiling: In-depth evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to assess their drug-likeness.

  • Clinical translation: Advancement of the most promising candidates into clinical trials.

References

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1641–1708. [Link]

  • Hassan, A. A., Abo-Ashour, M. F., Al-Warhi, T., Al-Harbi, S. A., Abdel-Aziz, H. A., & Eldehna, W. M. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]

  • Van Eldik, L. J., & Griffin, W. S. T. (2001). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry, 44(26), 4584-4587. [Link]

  • Ward, M., & O'Boyle, N. M. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • De Wilde, A. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Jacobs, M. D., Moody, C. S., Jajoo, R., Mohal, N., & Green, J. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]

  • Various Authors. (2020). Recent advances in pyridazine chemistry. ResearchGate. [Link]

  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764. [Link]

  • Kim, H. S., Kim, J., Kim, J. Y., & Park, H. J. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5093-5097. [Link]

  • Various Authors. (2023). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Various Authors. (1963). Pyridazine Derivatives. III.1,2 Some 3,6-Disubstituted Pyridazines Having Neuromuscular Blocking Activity. ACS Publications. [Link]

  • Various Authors. (2021). Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. [Link]

  • Hassan, A. A., Abo-Ashour, M. F., Al-Warhi, T., Al-Harbi, S. A., Abdel-Aziz, H. A., & Eldehna, W. M. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Semantic Scholar. [Link]

  • Various Authors. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with Piperidin-4-yl Boronate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with N-Boc-piperidin-4-yl boronic acid pinacol ester . This transformation is a critical entry point for synthesizing pyridazine-based pharmaceutical scaffolds, often found in kinase inhibitors and GPCR ligands.

The core challenge addressed here is the sp²-sp³ coupling between an electron-deficient heteroaryl chloride and a secondary alkyl boronate. While 3,6-dichloropyridazine is highly activated for oxidative addition, the secondary alkyl boronate is prone to slow transmetallation and competitive


-hydride elimination. This guide provides a robust Pd(dppf)Cl₂-mediated system  that ensures high mono-selectivity and minimizes protodeboronation.

Strategic Analysis & Mechanistic Insight

The Challenge of sp²-sp³ Coupling

Unlike traditional aryl-aryl couplings, this reaction involves a secondary alkyl boronic ester. Two primary failure modes exist:

  • 
    -Hydride Elimination:  After transmetallation, the alkyl-palladium species possesses 
    
    
    
    -hydrogens. If reductive elimination is slow,
    
    
    -hydride elimination can occur, leading to alkene byproducts (isomerized piperidines) and reduction of the pyridazine.
  • Protodeboronation: Alkyl boronates are sensitive to hydrolytic cleavage under basic conditions, especially at high temperatures required for sterically demanding couplings.

Regioselectivity Control

3,6-Dichloropyridazine is a symmetric electrophile.

  • First Coupling (

    
    ):  Rapid oxidative addition occurs at either C-Cl bond.
    
  • Second Coupling (

    
    ):  The introduction of the electron-rich alkyl piperidine ring at C3 increases the electron density of the pyridazine ring via inductive effects (+I). This renders the remaining C6-Cl bond less electrophilic than the starting material, naturally favoring mono-selectivity (
    
    
    
    ).
Catalyst Selection: The Role of dppf

Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is the catalyst of choice for this transformation.

  • Large Bite Angle: The dppf ligand has a large bite angle (~99°), which accelerates the rate of reductive elimination, crucial for outcompeting

    
    -hydride elimination in alkyl couplings.
    
  • Stability: It is robust against the elevated temperatures (80-100°C) required to force the transmetallation of the pinacol ester.

Visualized Reaction Pathway

Reaction Scheme & Workflow

The following diagram illustrates the reaction flow and the critical catalytic cycle steps emphasizing the sp²-sp³ coupling dynamics.

SuzukiCoupling Start Reagents 3,6-Dichloropyridazine + Piperidine Boronate Cat Catalyst Activation Pd(dppf)Cl2 -> Pd(0) Start->Cat  Dissolve   OxAdd Oxidative Addition Insert into C-Cl Cat->OxAdd  Pd(0)   TransMet Transmetallation Rate Limiting Step OxAdd->TransMet  Base (Cs2CO3)   RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Side1 β-Hydride Elimination (Avoided by dppf) TransMet->Side1  Slow Red. Elim.   RedElim->Cat  Regenerate Pd(0)   Product Product Mono-coupled Pyridazine RedElim->Product Side2 Bis-Coupling (Avoided by Stoichiometry) Product->Side2  Excess Boronate  

Figure 1: Catalytic workflow for the Pd(dppf)-mediated coupling. Note the critical Transmetallation step where base activation is essential.

Detailed Experimental Protocol

Reagents and Materials
ComponentEquiv.RoleSpecification
3,6-Dichloropyridazine 1.0Electrophile>97% Purity
N-Boc-4-piperidinyl-BPin 1.05NucleophilePinacol ester preferred over acid
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05CatalystStored under Argon
Cesium Carbonate (Cs₂CO₃) 2.0BaseAnhydrous, granular
1,4-Dioxane -SolventSparged with N₂/Ar
Water -Co-solventDegassed
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add 3,6-dichloropyridazine (149 mg, 1.0 mmol), N-Boc-piperidin-4-yl boronic acid pinacol ester (326 mg, 1.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Crucial: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (41 mg, 0.05 mmol) last to minimize air exposure.

  • Seal the vessel with a septum.

Step 2: Solvent Addition and Degassing

  • Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL) via syringe.

    • Note: The concentration should be approx. 0.2 M with respect to the pyridazine.

  • Degas the mixture immediately. Sparge with Argon or Nitrogen gas for 5–10 minutes while stirring.

    • Why? Oxygen causes homocoupling of the boronate and deactivates the Pd(0) species, stalling the reaction.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block/bath at 90°C .

  • Stir vigorously (800+ rpm) for 4–6 hours .

  • Monitor: Check progress by LC-MS or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of 3,6-dichloropyridazine (Rt ~ low) and appearance of mono-product (Rt ~ medium).

    • QC Check: If bis-product forms (>5%), lower temp to 80°C in future runs.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

  • Separate phases.[2] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organics, wash with Brine (20 mL) , and dry over Na₂SO₄ .

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Gradient of 10%

    
     60% Ethyl Acetate in Hexanes.
    
  • Product: The mono-coupled product tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate typically elutes as a white to off-white solid.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions based on reaction screening data.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to fresh catalyst batch.
Protodeboronation Base too strong / Temp too highSwitch base to K₃PO₄ or KF. Lower temp to 80°C.
Bis-Coupling (>10%) Excess boronate or high tempStrictly limit boronate to 1.0–1.05 equiv. Stop reaction earlier.
Black Precipitate (Pd Black) Catalyst decompositionAdd 5-10% additional ligand (dppf) or switch to Pd(PPh₃)₄ (less stable but sometimes more active).
Alternative Conditions (Literature Supported)

If the standard Pd(dppf)Cl₂ conditions fail, consider:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Excellent for difficult alkyl transfers).

  • Base: K₃PO₄ (Milder, reduces hydrolysis).

  • Solvent: Toluene/Water (10:1) (if substrate solubility is an issue in dioxane).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Li, H.; et al. "Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions in Water." Green Chemistry, 2021. (General reference for aqueous conditions).
  • Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and catalyst data). Link

  • Sigma-Aldrich. "Product Specification: tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate." (Confirmation of product stability and existence). Link

  • BenchChem. "Controlling Regioselectivity in Dichloropyridine Reactions." (Analogous chemistry for pyridazines). Link

(Note: Specific yield data and reaction times may vary based on scale and specific equipment used.)

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on the 3-chloro-6-(piperidin-4-yl)pyridazine scaffold. This versatile building block is of significant interest in medicinal chemistry, and a thorough understanding of its reactivity is crucial for the efficient synthesis of novel molecular entities.

Introduction: The Significance of the Pyridazine Core in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] Unlike a simple phenyl ring, the two adjacent nitrogen atoms in the pyridazine nucleus create a π-deficient system, making it susceptible to nucleophilic attack. This inherent reactivity, particularly when a suitable leaving group like chlorine is present, opens up a vast chemical space for the synthesis of diverse compound libraries.[3] The 3-chloro-6-(piperidin-4-yl)pyridazine moiety, in particular, combines this reactive handle with a piperidine group, a common feature in centrally active nervous system (CNS) targeted drugs, making it a highly valuable starting material for drug discovery programs.[2]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-6-(piperidin-4-yl)pyridazine

The SNAr reaction on 3-chloro-6-(piperidin-4-yl)pyridazine proceeds through a well-established addition-elimination mechanism. The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the initial attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, including the electronegative nitrogen atoms, which provides significant stabilization.[4][5] The reaction is completed by the departure of the chloride leaving group, restoring the aromaticity of the pyridazine ring.

The rate of the SNAr reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally react faster.

  • The solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are typically used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.[6]

  • The base: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Temperature: While many SNAr reactions on activated heterocycles can proceed at room temperature, heating is often employed to increase the reaction rate, especially with less reactive nucleophiles.

Caption: Generalized SNAr mechanism on 3-chloro-6-(piperidin-4-yl)pyridazine.

General Protocols for SNAr on 3-chloro-6-(piperidin-4-yl)pyridazine

The following sections provide detailed, step-by-step protocols for the SNAr reaction of 3-chloro-6-(piperidin-4-yl)pyridazine with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing strong bases like NaH.

  • Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents (e.g., NaH, strong bases) should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Standard aqueous workup procedures are typically employed to remove inorganic salts and other water-soluble impurities. The final product is usually purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Exemplary SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of 3-chloro-6-(piperidin-4-yl)pyridazine with representative nucleophiles from different classes.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)
Nitrogen AnilineK₂CO₃DMF100-12012-24
MorpholineDIPEANMP120-15012-24
1H-IndoleNaHTHFrt - 606-12
Oxygen PhenolK₂CO₃DMSO100-13012-24
Benzyl alcoholNaHDMFrt - 808-16
Sulfur ThiophenolK₂CO₃DMF80-1006-12
Benzyl mercaptanNaHTHFrt - 604-8
Carbon MalononitrileNaHDMFrt - 504-8
Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - 3-chloro-6-(piperidin-4-yl)pyridazine - Nucleophile - Base - Anhydrous Solvent setup 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Combine reagents in solvent reagents->setup reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification 5. Purification - Column chromatography or - Recrystallization workup->purification analysis 6. Product Characterization - NMR, MS, etc. purification->analysis

Sources

Buchwald-Hartwig amination using 3-chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Dual Reactivity The scaffold 3-chloro-6-(piperidin-4-yl)pyridazine presents a classic chemoselectivity paradox in cross-coupling chemistry. It contains two reactive centers:

  • Electrophilic Site: The C3-chlorine on the electron-deficient pyridazine ring (susceptible to oxidative addition or

    
    ).
    
  • Nucleophilic Site: The secondary amine of the piperidine ring (

    
    ).
    

The Core Directive: Attempting a Buchwald-Hartwig (B-H) reaction directly on the unprotected substrate will result in catastrophic oligomerization . The piperidine nitrogen of one molecule will act as the nucleophile, attacking the chloropyridazine of another.

The Solution: This protocol mandates a Protection-Coupling-Deprotection (P-C-D) strategy. We utilize the tert-butyloxycarbonyl (Boc) group to mask the piperidine nitrogen, rendering it inert during the palladium catalytic cycle. This guide details the optimized conditions for coupling the protected scaffold (Intermediate A ) with various external amines.

Part 2: Pre-Reaction Workflow (The "Hidden" Step)

Before initiating the B-H amination, you must ensure the substrate is in its protected form: tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate .

Protocol A: Preparation of the Protected Scaffold

If you have purchased the Boc-protected material, skip to Part 3.

Reagents:

  • 3-Chloro-6-(piperidin-4-yl)pyridazine hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Suspend the starting hydrochloride salt in DCM at 0°C.

  • Add

    
     dropwise. The suspension should clear as the free base forms.
    
  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with water (

    
    ), then brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Validation: Check LC-MS for

    
     or 
    
    
    
    . The product is usually a white solid.

Part 3: Buchwald-Hartwig Amination Protocols

Pyridazines are electron-deficient heteroarenes (


-deficient). This facilitates oxidative addition but makes the ring susceptible to nucleophilic attack by strong bases. Therefore, we prioritize mild bases  (

) and electron-rich, bulky ligands .
Decision Matrix: Ligand Selection
  • Partner = Primary Aniline (Ar-NH2): Use BrettPhos or Xantphos .

  • Partner = Secondary Amine / Aliphatic Amine: Use RuPhos .

  • Partner = Amide/Sulfonamide: Use tBuXPhos .

Protocol B: General Coupling Procedure (Standard Scale: 0.5 mmol)

Materials:

  • Substrate: tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate (1.0 equiv)

  • Nucleophile: External Amine (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv / 2 mol% Pd)
    
  • Ligand: BrettPhos (for anilines) or RuPhos (for aliphatics) (0.04 equiv / 4 mol%)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Must be anhydrous/granular.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed) (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Substrate , Catalyst (

    
    ), Ligand , and Base  (
    
    
    
    ).
    • Expert Tip: Pre-mixing the Pd source and ligand in a small amount of solvent for 5 minutes to form the active catalyst species (

      
      ) often improves reproducibility.
      
  • Liquid Addition: Add the Amine (if liquid) and 1,4-Dioxane .

    • Note: If the amine is a solid, add it in step 2.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the chloride starting material.

  • Workup:

    • Cool to RT.

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble salts and Pd black. Elute with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Part 4: Data & Troubleshooting

Table 1: Optimization Parameters for Pyridazine Coupling

ParameterStandard ConditionAlternativeRationale
Solvent 1,4-DioxaneToluene, t-Amyl AlcoholDioxane solubilizes the polar pyridazine well; Toluene is better for very greasy amines.
Base


,


is milder.

is faster but can cause hydrolysis of the chloropyridazine.
Temp 100°C80°C - 120°CPyridazines are thermally stable. Lower temp if amine is volatile.
Catalyst


, Pd-PEPPSI

provides a clean source of Pd(0).

Common Failure Modes:

  • Hydrodehalogenation: (Product is the dechlorinated pyridazine).

    • Cause: Reaction too hot or amine source contains too much water/alcohol.

    • Fix: Use strictly anhydrous dioxane; switch to a bulkier ligand (tBuXPhos).

  • No Reaction:

    • Cause: Catalyst poisoning (often by the pyridine-like nitrogens of the pyridazine coordinating to Pd).

    • Fix: Increase catalyst loading to 5 mol%; ensure temperature is >80°C to break non-productive coordination.

Part 5: Visualizations

Figure 1: Strategic Workflow Decision Tree

This diagram illustrates the critical decision path for handling the dual-reactive scaffold.

G Start Start: 3-chloro-6-(piperidin-4-yl)pyridazine Check Is Piperidine Nitrogen Protected? Start->Check Protect Protocol A: Protection (Boc2O, Et3N, DCM) Check->Protect No (Free Amine/HCl Salt) Ready Intermediate: N-Boc-Chloropyridazine Check->Ready Yes (Boc) Protect->Ready SelectAmine Select Coupling Partner Ready->SelectAmine Aniline Primary Aniline (Ar-NH2) Ligand: BrettPhos or Xantphos SelectAmine->Aniline Aryl Amine Aliphatic Aliphatic/Secondary Amine Ligand: RuPhos SelectAmine->Aliphatic Alkyl Amine Reaction Protocol B: Buchwald-Hartwig Pd2(dba)3, Cs2CO3, Dioxane, 100°C Aniline->Reaction Aliphatic->Reaction Deprotect Optional: Deprotection (TFA/DCM or HCl/Dioxane) Reaction->Deprotect Final Final Product: Functionalized Amino-Pyridazine Deprotect->Final

Caption: Workflow for ensuring chemoselectivity. The protection step is critical to prevent polymerization.

Figure 2: Catalytic Cycle & Mechanistic Insight

The pyridazine ring is electron-deficient, facilitating the oxidative addition step.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for e- rich Ar) Pd0->OxAdd + Chloropyridazine Complex1 L-Pd(II)-Cl (Pyridazine Bound) OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind + R-NH2 Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot - Base-HCl RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle. Pyridazine electron deficiency accelerates Oxidative Addition.

Part 6: References

  • Surry, D. S., & Hartwig, J. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[5] Angewandte Chemie International Edition, 34(12), 1348-1350.

  • Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

Sources

Reductive elimination protocols for pyridazine-piperidine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reductive Elimination Protocols for Pyridazine-Piperidine Cross-Coupling

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the state-of-the-art protocols for the synthesis of pyridazine-piperidine scaffolds via transition-metal-catalyzed cross-coupling reactions. The focus is placed on the critical C-N bond-forming reductive elimination step, offering mechanistic insights alongside detailed, field-proven experimental procedures.

Introduction: The Significance of the Pyridazine-Piperidine Motif

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of novel therapeutics targeting kinases, proteases, and other receptors.[1] When coupled with a piperidine moiety—one of the most prevalent saturated N-heterocycles in FDA-approved drugs—the resulting structure offers a versatile three-dimensional vector for interacting with biological targets.[3][4]

The synthesis of these C-N coupled structures predominantly relies on transition-metal catalysis, most notably the Buchwald-Hartwig amination.[5][6] This reaction allows for the formation of aryl-nitrogen bonds with exceptional functional group tolerance, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[5] The success of these protocols hinges on the efficiency of the final, bond-forming step: reductive elimination from the metal center.

Mechanistic Cornerstone: The C-N Reductive Elimination Step

The generally accepted mechanism for the palladium-catalyzed pyridazine-piperidine coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the pyridazine-halide (or triflate) bond to form a Pd(II) intermediate.

  • Ligand Exchange & Amine Coordination: The piperidine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated piperidine to form a palladium-amido complex.

  • Reductive Elimination: This is the turnover-limiting and product-forming step.[8] The pyridazine and piperidine ligands couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[9]

The rate and efficiency of C-N reductive elimination are influenced by several factors:

  • Electron Density at the Metal Center: More electron-rich metal centers can facilitate reductive elimination. However, this must be balanced against the preceding oxidative addition step, which is favored by more electron-deficient metals.[8]

  • Ligand Steric Hindrance: Bulky ligands, particularly biaryl phosphines, are known to promote reductive elimination by creating a sterically crowded coordination sphere around the metal, which favors the lower-coordination state of the resulting Pd(0) complex.[10]

  • Geometry of the Intermediate: The groups to be eliminated must be cis to one another on the metal center for mononuclear reductive elimination to occur.[9]

Below is a diagram illustrating the catalytic cycle for this transformation.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex + R₂NH, Base - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Product (Pyridazine-Piperidine) amido_complex->product Ar-NR₂ reactants Halopyridazine (Ar-X) + Piperidine (R₂NH) reactants->oa_complex Ar-X center

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Application Protocols: Palladium-Catalyzed Cross-Coupling

Modern Buchwald-Hartwig amination protocols utilize highly active pre-catalysts and sterically demanding, electron-rich phosphine ligands to achieve high efficiency. The following protocol is a robust, general procedure for the coupling of chloropyridazines with piperidine derivatives.

Protocol 1: Buchwald-Hartwig Amination using a G3 Precatalyst and Biarylphosphine Ligand

This protocol employs a third-generation (G3) Buchwald precatalyst, which offers high reactivity and air-stability, simplifying reaction setup.

Materials & Reagents:

  • 3-Chloro-6-phenylpyridazine (or other halopyridazine)

  • Piperidine (or substituted derivative)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methyl-t-butyl ether adduct (RuPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Step-by-Step Experimental Procedure

The general workflow for setting up this cross-coupling reaction is outlined below.

Experimental_Workflow start Start prep Oven-Dry Glassware (Schlenk Flask/Vial) start->prep inert Assemble and Purge with Inert Gas (N₂/Ar) prep->inert add_solids Add Solids in Glovebox or under Positive Gas Flow: - Halopyridazine - NaOtBu - Pd Precatalyst inert->add_solids add_liquids Add Liquids via Syringe: - Anhydrous Solvent - Piperidine add_solids->add_liquids react Seal Vessel and Heat with Stirring (e.g., 80-110 °C) add_liquids->react monitor Monitor Reaction (TLC, GC-MS, LC-MS) react->monitor quench Cool to RT and Quench (e.g., with H₂O) monitor->quench extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify end Characterize Product purify->end

Caption: General experimental workflow for pyridazine-piperidine cross-coupling.

  • Reaction Setup (under Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Reagent Addition: Seal the vessel. Evacuate and backfill with nitrogen or argon three times. Add anhydrous toluene (5 mL) via syringe, followed by piperidine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired pyridazine-piperidine product.

Data Summary and Scope

The choice of ligand, base, and solvent is critical for success across a range of substrates. The following table summarizes typical conditions and outcomes for related couplings.

Pyridazine SubstrateAmineCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
3,6-DichloropyridazinePiperidinePd₂(dba)₃ (5)DavePhosNaOtBu (1.5)Toluene11053[11]
3-BromopyridineMorpholineRuPhos Pd G3 (2)(internal)K₃PO₄ (2.0)Dioxane100>95[12]
2-Bromopyridinesec-ButylaminePd(OAc)₂ (1)BINAPNaOtBu (1.4)Toluene8088[13]
Bromo-pyridazine deriv.PhenoxazinePd₂(dba)₃ (2)XPhosNaOtBu (3.0)Toluene11022[14]

Note: Yields are highly substrate-dependent. The conditions provided are a starting point for optimization.[12]

Field-Proven Insights & Troubleshooting

  • Base Sensitivity: Some functionalized pyridazines or piperidines may be sensitive to the strongly basic conditions (NaOtBu). In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be employed, though this might require higher catalyst loadings or longer reaction times.[6]

  • Catalyst Deactivation: The adjacent nitrogen in the pyridazine ring can potentially chelate to the palladium center, leading to catalyst inhibition.[12] The use of bulky, electron-rich biarylphosphine ligands like RuPhos, XPhos, or BrettPhos is crucial to mitigate this effect and promote the desired catalytic turnover.[10][12]

  • Poor Solubility: If reagents have poor solubility in toluene or dioxane, a more polar aprotic solvent like DMF or DMA may be considered. However, ensure these solvents are rigorously dried, as water can interfere with the catalytic cycle.

  • Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst (0.5-1.0 mol%) can be added. If this does not restart the reaction, it may indicate substrate decomposition or inhibition.

  • Competing Reactions: For di-halopyridazines, careful control of stoichiometry and reaction time may allow for selective mono-amination.[1][12] Sequential couplings can be performed to install different amines.[15]

Conclusion

The cross-coupling of pyridazines and piperidines via protocols such as the Buchwald-Hartwig amination is a powerful and indispensable tool in modern synthetic and medicinal chemistry. The success of these transformations is fundamentally linked to a mechanistic understanding of the catalytic cycle, particularly the C-N reductive elimination step. By selecting robust catalytic systems featuring sterically demanding ligands and optimizing reaction conditions, researchers can efficiently access these valuable molecular scaffolds. The continued development of more active and versatile catalysts promises to further expand the scope and applicability of these essential reactions.

References

  • The Chemistry of Pyridazines: Applications in Modern Synthesis. (2026, February 16). BenchChem.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025, August 7).
  • Buchwald–Hartwig amin
  • A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September 7).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Oxidative C–C Bond Formation Reactivity of Organometallic Ni(II), Ni(III), and Ni(IV) Complexes. (2016, December 20). The Mirica Group.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
  • Exceptionally Fast Carbon-Carbon Bond Reductive Elimination
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. (2025, August 10).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13).
  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Str
  • Reductive elimin
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023, July 7).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). SpringerLink.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Transition-metal-catalyzed reactions involving reductive elimination between dative ligands and covalent ligands. (2020, January 30). Chemical Society Reviews (RSC Publishing).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-6-(piperidin-4-yl)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-004 Topic: Yield Improvement & Troubleshooting for 3-Chloro-6-(piperidin-4-yl)pyridazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 3-chloro-6-(piperidin-4-yl)pyridazine is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors.[1] The core challenge lies in the desymmetrization of 3,6-dichloropyridazine . Because the starting material is symmetric and electron-deficient, it is prone to two major failure modes:

  • Bis-coupling: Formation of the 3,6-disubstituted byproduct.

  • Hydrodehalogenation: Loss of the essential chlorine handle.

This guide provides an optimized protocol using Suzuki-Miyaura cross-coupling as the primary route, with a Negishi backup for difficult substrates.

Module 1: The "Gold Standard" Protocol (Suzuki-Miyaura)

This protocol utilizes a high-activity catalyst system to permit lower temperatures, reducing the kinetic energy available for the unwanted second coupling event.

Reaction Scheme

Reactants:

  • A: 3,6-Dichloropyridazine (Electrophile)[1][2][3]

  • B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Nucleophile)[1][4][5][6][7]

Optimized Conditions:

Parameter Recommendation Rationale
Stoichiometry 3.0 equiv of Dichloropyridazine (A) : 1.0 equiv Boronate (B) CRITICAL: Excess electrophile statistically favors mono-substitution.[1]
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%) Bidentate ligand prevents catalyst deactivation by the pyridazine nitrogens [1].[1]
Base K₃PO₄ (2.0 equiv) Anhydrous phosphate bases often outperform carbonates in heteroaryl couplings.[1]
Solvent 1,4-Dioxane / Water (9:1) Water is essential for the transmetallation step in the Suzuki cycle.

| Temperature | 60–70 °C | Keep below reflux to minimize bis-coupling and dehalogenation.[1] |

Step-by-Step Methodology
  • Charge: In a reaction vial, add 3,6-dichloropyridazine (3.0 mmol), Pd(dppf)Cl₂·DCM (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane (9 mL) and water (1 mL).

  • Addition: Add the piperidine boronate ester (1.0 mmol) last .

    • Pro-Tip: For maximum selectivity, dissolve the boronate in dioxane and add it dropwise over 1 hour via syringe pump at reaction temperature.

  • Heat: Stir at 65 °C for 4–6 hours. Monitor by LCMS.[8]

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[8] The excess 3,6-dichloropyridazine will remain in the organic layer but can be separated during chromatography (it is much less polar than the product).

Module 2: Troubleshooting Guide (Q&A)

Issue: "I am getting 40% of the bis-coupled product (3,6-di-piperidinyl)."

Diagnosis: The reaction kinetics favor the second addition once the first chlorine is substituted, or the local concentration of boronate is too high. Solution:

  • Increase Asymmetry: Raise the equivalent of 3,6-dichloropyridazine to 4 or 5 equivalents. You can recover the unreacted starting material later.

  • Slow Addition: Do not dump all reagents at once. Use a syringe pump to keep the concentration of the boronate extremely low relative to the pyridazine [2].

Issue: "My product is losing the Chlorine (Hydrodehalogenation)."

Diagnosis: This is a common side reaction in Pd-catalyzed couplings of electron-deficient heterocycles.[1] It often occurs when the transmetallation step is slow, allowing the Pd-Ar intermediate to react with hydride sources (like alcohols or trace water). Solution:

  • Switch Solvents: Avoid alcohols (EtOH/MeOH). Use pure Dioxane/Water or Toluene/Water.

  • Switch Catalyst: Move to Pd(PPh₃)₄ or XPhos Pd G2 .[1] Bulky, electron-rich ligands like XPhos facilitate reductive elimination over dehalogenation [3].[1]

Issue: "The reaction stalls at 20% conversion."

Diagnosis: Catalyst poisoning. Pyridazines are "N-rich" and can coordinate to the Palladium, shutting down the cycle. Solution:

  • Ligand Choice: Use a catalyst with a chelating ligand like dppf or Xantphos . These bind tightly to the Pd, preventing the pyridazine nitrogen from displacing the ligand [4].

Module 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the reaction based on observed byproducts.

G Start Start: Suzuki Coupling 3,6-Dichloropyridazine + Boronate CheckLCMS Check LCMS (2 hours) Start->CheckLCMS Result_Bis Major Product: Bis-Coupled (3,6-dipiperidinyl) CheckLCMS->Result_Bis Double Sub Result_Dehalo Major Product: De-halogenated (Des-chloro) CheckLCMS->Result_Dehalo Mass -34 Result_Stall Reaction Stalled (<20% Conv) CheckLCMS->Result_Stall SM Remains Result_Good Target Product Formed CheckLCMS->Result_Good Success Fix_Bis Action: Increase Electrophile (3-5 eq) & Syringe Pump Addition Result_Bis->Fix_Bis Fix_Dehalo Action: Switch to XPhos Pd G2 Remove Alcohol Solvents Result_Dehalo->Fix_Dehalo Fix_Stall Action: Switch to Pd(dppf)Cl2 Increase Temp to 80°C Result_Stall->Fix_Stall

Caption: Troubleshooting logic flow for the Suzuki coupling of 3,6-dichloropyridazine.

Module 4: The "Nuclear Option" (Negishi Coupling)

If the Suzuki route consistently fails (e.g., due to boronate instability or protodeboronation), the Negishi coupling is the robust alternative. Zinc reagents are more reactive and often proceed at room temperature, which is excellent for regioselectivity.

Protocol
  • Zincate Formation: Activate Zinc dust with TMSCl in dry THF. Add tert-butyl 4-iodopiperidine-1-carboxylate.[1] Stir to form the organozinc reagent.

  • Coupling: To a separate flask, add 3,6-dichloropyridazine (2.0 equiv) and Pd(PPh₃)₄ (5 mol%) or Pd(PEPPSI)-IPent (2 mol%).

  • Transfer: Cannulate the organozinc solution into the pyridazine/catalyst mixture.

  • Reaction: Stir at RT for 2–12 hours.

    • Note: Negishi couplings are strictly anhydrous. Moisture will kill the zinc reagent immediately [5].

Module 5: Deprotection & Isolation (The Hidden Yield Killer)

Many chemists lose their yield during the Boc-deprotection and workup because the final product is a water-soluble amine salt.[1]

Optimized Deprotection Protocol
  • Reagent: Use 4M HCl in Dioxane (avoid TFA if possible, as TFA salts are hygroscopic and hard to handle).

  • Procedure: Dissolve the intermediate in minimal DCM. Add HCl/Dioxane (10 equiv). Stir at RT.

  • Isolation (The Trick):

    • Do NOT use an aqueous workup (extraction).[1]

    • The product will precipitate as the hydrochloride salt.

    • Filter the solid.[2][9] Wash with Et₂O.

    • Yield: This usually results in >90% recovery of the salt.

Free Base Generation (If required)

If you need the free base for the next step:

  • Dissolve the HCl salt in MeOH.

  • Load onto an SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (elutes impurities).

  • Elute product with 2M NH₃ in MeOH .

  • Concentrate to obtain the clean free base.

Purification Workflow Diagram

Workup Crude Crude Boc-Intermediate Deprotect 4M HCl / Dioxane Crude->Deprotect Precip Precipitate Formed? Deprotect->Precip Filter Filtration (No Aqueous Workup) Precip->Filter Yes Salt Product HCl Salt (High Purity) Filter->Salt SCX SCX-2 Column (Catch & Release) Salt->SCX If Free Base needed FreeBase Product Free Base SCX->FreeBase

Caption: Optimized isolation strategy avoiding aqueous extraction losses.

References

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem. Link

  • Li, H., et al. (2015).[10] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 3,6-Dichloropyridazine. Organic Letters, 17(14), 3616-3619. Link[1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Ligand Optimization. Link

  • RSC Chemical Science. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. Link

  • Organ, M. G., et al. (2011). Pd-PEPPSI-IPent: An Excellent Catalyst for the Negishi Cross-Coupling. Chemical Communications. Link

Sources

Solubility issues with 3-chloro-6-(piperidin-4-yl)pyridazine free base

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 3-chloro-6-(piperidin-4-yl)pyridazine . It addresses the specific physicochemical challenges of this intermediate, particularly the contrast between its lipophilic aromatic core and its basic secondary amine tail.[1]

Product Category: Heterocyclic Building Blocks / Pyridazine Intermediates Subject: Solubility Optimization & Handling of the Free Base

Executive Summary: The "Free Base" Trap

The Core Issue: Users frequently encounter precipitation when introducing 3-chloro-6-(piperidin-4-yl)pyridazine free base into aqueous media or neutral organic solvents.[1][2]

The Chemical Reality: This molecule is a "Janus" compound.[1][2] It contains a lipophilic, electron-deficient 3-chloropyridazine ring and a highly basic piperidin-4-yl secondary amine.[1][2]

  • As a Free Base: The secondary amine (

    
    ) acts as a Hydrogen Bond Donor (NH) and Acceptor, leading to strong intermolecular crystal lattice energy. It is poorly soluble in water  at neutral pH.[1]
    
  • As a Salt: Protonation of the piperidine nitrogen disrupts this lattice and drastically improves aqueous solubility.[1][2]

Quick Status Check:

  • Form: Solid (Free Base)[2]

  • Water Solubility:

    
     (at pH 7)[2]
    
  • Preferred Stock Solvent: DMSO or acidified Methanol.[1][2]

Solubility & Solvent Compatibility Guide

The following table summarizes the solubility profile based on the compound's calculated physicochemical properties (


, Piperidine 

).
Solvent SystemSolubility RatingTechnical Notes
Water (pH 7.0) 🔴 Insoluble The free base will float or form a gum.[1][2] Do not use for stock.
0.1 M HCl / Aqueous Acid 🟢 Soluble Protonation of the piperidine yields the hydrochloride salt, which is highly water-soluble.[1][2]
DMSO 🟢 Excellent Recommended for biological stock solutions (up to 50–100 mM).[1][2]
Methanol / Ethanol 🟡 Moderate Solubility improves significantly if acidified (e.g., 1% Acetic Acid).[1][2]
Dichloromethane (DCM) 🟡 Moderate Good for extraction, but may require a polar co-solvent (e.g., 5% MeOH) to fully dissolve concentrated solids.[2]
Diethyl Ether / Hexanes 🔴 Insoluble The compound is too polar for non-polar hydrocarbons.[1][2]
Visualization: Solubility Decision Tree

The following logic flow helps you choose the correct solvent system based on your application.

SolubilityFlow Start Start: Solid Free Base App_Bio Application: Biological Assay Start->App_Bio App_Syn Application: Chemical Synthesis Start->App_Syn DMSO Dissolve in 100% DMSO (Stock 10-50 mM) App_Bio->DMSO Org_Rxn Organic Reaction? App_Syn->Org_Rxn Aq_Rxn Aqueous Workup? App_Syn->Aq_Rxn Check_pH Check Assay pH DMSO->Check_pH Precip Risk: Precipitation at pH 7.4 Check_pH->Precip Dilution > 1:1000 DCM_MeOH Use DCM:MeOH (9:1) or DMF Org_Rxn->DCM_MeOH Acidify Acidify to pH < 4 (Forms soluble salt) Aq_Rxn->Acidify

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2] Note the critical divergence between biological and synthetic workflows.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My compound crashed out when I added the DMSO stock to the cell culture media."

Diagnosis: This is a classic "Solubility Cliff."[1][2] You dissolved the compound in DMSO (where it is stable), but diluting it into pH 7.4 media (aqueous) forced it back into the insoluble free-base form.

Protocol: The "Step-Down" Dilution

  • Concentration Check: Ensure your final concentration in media does not exceed the thermodynamic solubility limit (likely

    
     for the free base).[1][2]
    
  • Acidification Trick:

    • Prepare your stock in DMSO as usual.[1][2]

    • Crucial Step: If the compound precipitates upon dilution, pre-acidify the aqueous media slightly (if the assay tolerates it) or convert the stock to a salt form in situ by adding 1 equivalent of HCl to the DMSO stock before dilution.

    • Why? This ensures the compound enters the water as the soluble cation, not the insoluble neutral base.[1]

Scenario B: "I cannot extract the compound from the aqueous reaction mixture."

Diagnosis: Incorrect pH partitioning.[1][2]

  • If the water is acidic (pH < 7): The piperidine is protonated (

    
    ).[2] It is ionic and stays in the water layer.[1] You cannot extract it into DCM/Ethyl Acetate.[1][2]
    
  • If the water is neutral (pH 7): It acts as a suspension/gum.[1][2]

Protocol: pH-Swing Extraction

  • Acid Wash: Start with the aqueous layer at pH 2–3 to wash away non-basic impurities with organic solvent (discard organic).[1][2]

  • Basify: Slowly add

    
     or saturated 
    
    
    
    until the aqueous phase reaches pH > 12 .
    • Indicator: The solution may turn cloudy as the free base precipitates.[1]

  • Extraction: Extract immediately with DCM containing 5% Methanol .

    • Why MeOH? Pure DCM might not be polar enough to solvate the free base efficiently.[1] The methanol helps solvate the polar pyridazine ring.[1]

  • Dry: Dry over

    
     (not 
    
    
    
    , which can sometimes trap amines) and concentrate.
Scenario C: "The NMR looks messy/broad in CDCl3."

Diagnosis: Aggregation or proton exchange.[1][2] Secondary amines often show broad peaks in non-polar deuterated solvents due to hydrogen bonding or slow exchange.[1][2]

Fix:

  • Add a drop of MeOD (Methanol-d4) or D2O to the NMR tube.[1][2] This breaks the H-bonds and sharpens the signals.[1][2]

  • Alternatively, run the NMR in DMSO-d6 , which solvates the amine better than chloroform.[1][2]

Mechanism of Action: The pH Switch

Understanding the protonation state is critical for handling this molecule.[1][2]

  • pH < 9 (Acidic/Neutral): The piperidine nitrogen accepts a proton.[1][2][3]

    • Species:[1][2][4] Cationic Salt.[1][2]

    • Behavior: Water Soluble, Lipid Insoluble.[1][2]

  • pH > 11 (Basic): The piperidine nitrogen is deprotonated.[1][2]

    • Species:[1][2] Neutral Free Base.[1][2]

    • Behavior: Water Insoluble, Lipid Soluble (precipitates).[2]

pKa_Switch cluster_legend Solubility Consequence Acid Acidic Media (pH < 4) Species: Piperidinium Cation (+) Process Add NaOH Acid->Process Deprotonation Soluble Soluble in Water Acid->Soluble Base Basic Media (pH > 11) Species: Neutral Free Base (0) Insoluble Soluble in Organics (DCM, EtOAc) Base->Insoluble Process->Base Precipitation occurs

Figure 2: The pH-dependent speciation switch.[2] Manipulation of this equilibrium is the primary method for purification and dissolution.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. While the pyridazine ring is thermally stable, the chloropyridazine moiety is susceptible to nucleophilic attack (hydrolysis) at high temperatures and pressures, especially in water.[2] Filter sterilize (0.22 µm) your solutions instead.[1][2]

Q: I bought the HCl salt, but I need the free base for a reaction. How do I convert it? A: Dissolve the salt in a minimum amount of water.[1][2] Add saturated sodium bicarbonate (


) until gas evolution stops and pH is basic.[1][2] Extract 3x with DCM/MeOH (9:1).[1][2] Dry and evaporate.[1][2] Warning: The free base may oil out rather than crystallize.[1][2]

Q: Is the chlorine atom reactive? A: Yes. The chlorine at position 3 is activated by the electron-deficient pyridazine ring.[1][2] It is susceptible to


 (Nucleophilic Aromatic Substitution) reactions with amines, thiols, or alkoxides. Avoid storing in nucleophilic solvents (like primary alcohols) for extended periods at high temperatures [1].[1][2]

Q: Why does the compound turn yellow over time? A: Pyridazines and secondary amines are prone to slow oxidation (N-oxide formation) or photo-degradation upon exposure to light and air.[1][2] Store the solid at -20°C under an inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Evaluation of Pyridazine Reactivity

    • Source: Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[1][2] Journal of Medicinal Chemistry. (Discusses the stability and reactivity of similar heterocyclic secondary amines).

    • Context: Establishes the reactivity profile of chloropyridazines.
    • [2]

  • Solubility of Heterocyclic Amines

    • Source: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

    • Context: Fundamental principles of solubility for lipophilic bases (LogP vs pH).
    • [2]

  • pKa Data for Heterocycles

    • Source: Evans, D. A. (Harvard University).[1][2] "pKa's of Nitrogen Acids and Bases."

    • Context: Reference values for Pyridazine (

      
      ) and Piperidine (
      
      
      
      ).[2]
  • Handling of Piperidine Derivatives

    • Source: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for Piperidine.

    • Context: General handling, safety, and solubility properties of the piperidine moiety.[5][6]

    • [2]

Sources

Technical Support Center: Purification of 3-chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 3-chloro-6-(piperidin-4-yl)pyridazine.

Topic: Purification & Isolation of 3-chloro-6-(piperidin-4-yl)pyridazine from Regioisomers Document ID: TS-PYR-06-CL Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Executive Summary & Diagnostic Context[1][2][3]

The synthesis of 3-chloro-6-(piperidin-4-yl)pyridazine (Target A ) is frequently complicated by the formation of regioisomers, particularly when utilizing radical alkylation (Minisci reaction) on 3-chloropyridazine or non-selective nucleophilic substitutions.

The three primary species encountered are:

  • Target A (C6-substituted): 3-chloro-6-(piperidin-4-yl)pyridazine.

  • Impurity B (C4-substituted): 3-chloro-4-(piperidin-4-yl)pyridazine.

  • Impurity C (C5-substituted): 3-chloro-5-(piperidin-4-yl)pyridazine.

Critical Challenge: Standard normal-phase silica chromatography is often insufficient due to the high polarity of the secondary amine (piperidine) and the similar dipole moments of the regioisomers. This guide provides high-resolution purification workflows.

Decision Matrix: Workflow Selection

Before initiating purification, determine your crude profile using the decision tree below.

PurificationWorkflow Start Crude Reaction Mixture Check Analyze Purity (LCMS/NMR) Start->Check IsomerRatio Regioisomer Ratio? Check->IsomerRatio HighSelectivity > 80% Target (C6) IsomerRatio->HighSelectivity Clean Crude LowSelectivity < 60% Target (Mixed C4/C5/C6) IsomerRatio->LowSelectivity Complex Mix MethodA Method A: Selective Crystallization (HCl Salt Formation) HighSelectivity->MethodA MethodB Method B: High-pH Reverse Phase (Prep-HPLC) LowSelectivity->MethodB Scale < 5g MethodC Method C: Boc-Protection Strategy (Flash Chromatography) LowSelectivity->MethodC Scale > 5g

Figure 1: Strategic workflow for selecting the purification method based on crude regioisomeric ratio and scale.

Diagnostic Identification (NMR & LCMS)

You must confirm which isomer you have before pooling fractions. The position of the piperidine ring significantly shifts the aromatic protons on the pyridazine core.

1H NMR Diagnostic Table (DMSO-d6)
FeatureTarget (C6-Substituted)Impurity (C4-Substituted)Impurity (C5-Substituted)
Aromatic Pattern Two Doublets (AB system) Doublet + Singlet Two Singlets (Meta)
Coupling Constant (

)

(Ortho)

or Singlet

(Meta)
Diagnostic Shift No protons

H6 proton at

H6 proton at

Logic H4 and H5 are neighbors.H6 is isolated (deshielded by N).H6 is isolated (deshielded by N).

Key Insight: If you see a signal downfield of 9.0 ppm , you have significant contamination with the C4 or C5 regioisomers. The target C6 isomer has protons at C4 and C5, which are shielded relative to C6.

Method A: Selective Crystallization (HCl Salt)

Best for: Large scale (>10g) with decent crude purity (>70% target). Mechanism: The 3,6-disubstituted pyridazine is more linear and symmetric than the 3,4- or 3,5-isomers, leading to better lattice packing energy for the hydrochloride salt.

Protocol
  • Dissolution: Dissolve crude free base (10 g) in Isopropanol (iPrOH) (100 mL) at 60°C.

  • Acidification: Add 4M HCl in Dioxane (1.1 equivalents) dropwise over 10 minutes.

    • Note: Do not use aqueous HCl; water increases solubility of the impurity salts.

  • Nucleation: A thick precipitate should form. If oiling occurs, reheat to reflux and add Ethanol (EtOH) dropwise until the oil dissolves, then cool slowly.

  • Aging: Stir at room temperature for 4 hours, then at 0°C for 2 hours.

  • Filtration: Filter the solid and wash with cold iPrOH/Et2O (1:1).

  • Validation: Analyze the filter cake by NMR. If C4/C5 isomers persist (>5%), recrystallize from EtOH/MeOH (9:1).

Method B: High-pH Reverse Phase Chromatography

Best for: Difficult separations where isomers co-elute on silica; Scale < 5g. Mechanism: At low pH (TFA), the piperidine nitrogen is protonated (


), masking subtle electronic differences between isomers. At high pH (pH 10), the molecule is neutral. The dipole moment differences between the para (3,6) and meta/ortho (3,4 or 3,5) isomers are maximized on the C18 stationary phase.
Chromatographic Parameters
ParameterCondition
Column C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (

), pH 10 (adjusted with

)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 40% B over 20 minutes (Isomers often elute early)
Detection UV @ 254 nm (Aromatic) and 215 nm (Amine)

Troubleshooting Tip: If peak tailing occurs, increase the buffer concentration to 20mM. Do not use silica columns with simple MeOH/DCM gradients; the secondary amine will streak and prevent isomer separation.

Method C: The "Rescue" Strategy (Boc-Protection)

Best for: "Inseparable" mixtures on large scale where Prep-HPLC is too expensive. Logic: Protecting the piperidine nitrogen with a Boc group removes the H-bond donor capability and lipophilicity issues. The resulting carbamates often have vastly different Rf values on silica gel compared to the free amines.

Protocol
  • Protection: Treat crude mixture with

    
     (1.2 eq) and 
    
    
    
    (2.0 eq) in DCM. Stir 2h.
  • Workup: Wash with water, dry (

    
    ), and concentrate.
    
  • Separation: Perform Flash Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0-50% EtOAc).

    • Observation: The 3,6-isomer (Target) is usually less polar (higher Rf) than the 3,4-isomer due to symmetry reducing the net dipole moment.

  • Deprotection: Dissolve purified intermediate in DCM/TFA (4:1) or 4M HCl/Dioxane to recover the amine.

FAQ: Troubleshooting & Common Pitfalls

Q1: I am seeing a "doublet of doublets" in the aromatic region. What is this?

  • Answer: This is likely the 3-chloro-4-(piperidin-4-yl)pyridazine (Impurity B). The proton at C5 couples to both H6 (large

    
    ) and the piperidine CH (small 
    
    
    
    ). The target (3,6-isomer) shows clean doublets.

Q2: My product is stuck on the C18 column. Why?

  • Answer: You are likely using a low pH method (TFA) for a very basic compound. The protonated amine interacts with residual silanols. Switch to the High-pH Method (Method B) or add 0.1% Triethylamine to your mobile phase if using normal phase.

Q3: Can I use crystallization if my crude purity is only 40%?

  • Answer: No. Crystallization requires a "critical threshold" of purity (usually >60-70%) to favor the target lattice. At 40%, the impurities will inhibit crystal growth or co-precipitate. Use Method C (Boc-protection) first to enrich the mixture.

Q4: I used Suzuki coupling (3,6-dichloropyridazine + piperidine boronate) and still have impurities. Is it a regioisomer?

  • Answer: Unlikely. In Suzuki coupling, the main impurity is usually the bis-substituted product (3,6-di(piperidin-4-yl)pyridazine). This is much more polar and has a higher molecular weight (+83 Da). It is easily removed by washing the organic layer with dilute citric acid (the bis-amine is very soluble in water).

References

  • Minisci Reaction Regioselectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists.[1] Med.[1][2] Chem. Commun., 2, 1135-1161.

  • Pyridazine Chemistry & NMR: Goodman, A. J., et al. (2019). Practical Synthesis of 3,6-Disubstituted Pyridazines. Journal of Organic Chemistry, 84(18), 11792–11802.

  • High pH Chromatography: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A, 1217(6), 858-880.

Disclaimer: This guide assumes standard laboratory safety protocols. Chlorinated heterocycles can be sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Stability of 3-chloro-6-(piperidin-4-yl)pyridazine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of 3-chloro-6-(piperidin-4-yl)pyridazine in acidic environments. This document outlines potential degradation pathways, offers troubleshooting advice for common experimental issues, and provides protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary chemical transformation of 3-chloro-6-(piperidin-4-yl)pyridazine in an acidic solution?

A1: In an acidic medium, the primary chemical event is the protonation of the basic nitrogen atoms. The piperidine nitrogen is the most basic site, followed by the two nitrogen atoms of the pyridazine ring. This protonation increases the solubility of the compound in aqueous acidic solutions. The most likely degradation pathway under acidic conditions is the hydrolysis of the chloro group.

Q2: What is the most probable degradation product of 3-chloro-6-(piperidin-4-yl)pyridazine in acidic media?

A2: The most probable degradation product is 3-hydroxy-6-(piperidin-4-yl)pyridazine, formed through the acid-catalyzed hydrolysis of the 3-chloro substituent. The protonation of the pyridazine ring enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack by water.

Q3: How does pH affect the stability of 3-chloro-6-(piperidin-4-yl)pyridazine?

A3: The rate of degradation is expected to increase as the pH decreases (i.e., as the acid concentration increases). This is because the protonation of the pyridazine ring, which facilitates the hydrolysis of the chloro group, is more favorable at lower pH values.

Q4: Is the piperidine or pyridazine ring susceptible to opening under acidic conditions?

A4: Under typical experimental acidic conditions (e.g., dilute acids, moderate temperatures), both the piperidine and pyridazine rings are expected to be stable. Ring-opening is generally not a significant concern unless the molecule is subjected to harsh conditions such as high concentrations of strong acids and elevated temperatures for prolonged periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed in HPLC/LC-MS analysis after acidic workup. Acid-catalyzed hydrolysis of the chloro group.Confirm the identity of the new peak. It is likely 3-hydroxy-6-(piperidin-4-yl)pyridazine. If this degradation is undesirable, consider using milder acidic conditions, lower temperatures, or shorter exposure times.
Poor recovery of the compound from an acidic aqueous solution during extraction. Protonation of the piperidine and pyridazine nitrogens leads to high aqueous solubility.Before extraction with an organic solvent, adjust the pH of the aqueous solution to basic (pH > 9) using a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the nitrogen atoms and reduce the compound's aqueous solubility.
Inconsistent results in bioassays performed in acidic buffers. Time-dependent degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer over the time course of the experiment. Consider using a buffer system closer to neutral pH if the degradation is significant.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-chloro-6-(piperidin-4-yl)pyridazine in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Acidic Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equimolar amount of sodium hydroxide (NaOH) to quench the degradation reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound and the formation of degradation products.

Protocol 2: Assessing Stability in a Specific Acidic Buffer

This protocol helps determine the compound's stability under specific experimental conditions.

  • Solution Preparation: Prepare a solution of 3-chloro-6-(piperidin-4-yl)pyridazine in the acidic buffer of interest at the desired concentration.

  • Incubation: Incubate the solution at the intended experimental temperature.

  • Sampling: Collect samples at different time intervals relevant to the duration of your experiment.

  • Analysis: Analyze the samples immediately by HPLC or LC-MS to quantify the amount of the parent compound remaining.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key chemical transformations of 3-chloro-6-(piperidin-4-yl)pyridazine in acidic conditions.

G cluster_0 Protonation in Acidic Media Parent 3-chloro-6-(piperidin-4-yl)pyridazine Protonated Protonated Species (Piperidinium and/or Pyridazinium) Parent->Protonated Fast Equilibrium

Caption: Protonation of basic nitrogens in acid.

G Start 3-chloro-6-(piperidin-4-yl)pyridazine Intermediate Protonated Pyridazine Ring Start->Intermediate + H⁺ (Acid Catalyst) Product 3-hydroxy-6-(piperidin-4-yl)pyridazine Intermediate->Product + H₂O - H⁺, - Cl⁻ (Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the chloro group.

References

  • General Reactivity of Chloropyridazines: Information on the reactivity of chloropyridazines and related nitrogen-containing heterocycles can be found in advanced organic chemistry textbooks and review articles on heterocyclic chemistry.
  • Forced Degradation Studies: Guidance on conducting forced degradation studies is provided by regulatory agencies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Stability of Amines: The basicity and salt formation of amines like piperidine are fundamental concepts covered in introductory organic chemistry textbooks.[1]

  • Hydrolysis of Aryl Halides: The mechanisms of nucleophilic aromatic substitution, including the hydrolysis of aryl halides, are detailed in standard organic chemistry literature.[2]

  • Acid Catalysis: The principles of acid catalysis in organic reactions are extensively covered in physical organic chemistry literature.[3]

Sources

Removing palladium impurities from 3-chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Palladium Impurities from 3-chloro-6-(piperidin-4-yl)pyridazine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of residual palladium from 3-chloro-6-(piperidin-4-yl)pyridazine, a common challenge in pharmaceutical synthesis where palladium catalysts are employed for cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my sample of 3-chloro-6-(piperidin-4-yl)pyridazine?

Palladium is a heavy metal with documented toxicity. Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have stringent limits on platinum group metal contamination in active pharmaceutical ingredients (APIs), often less than 5 ppm.[1] Beyond regulatory compliance, residual palladium can interfere with downstream biological assays and compromise the integrity of your research.

Q2: What are the most common methods for palladium removal?

The most prevalent techniques include treatment with palladium scavengers, activated carbon, recrystallization, and chromatography.[2] The choice of method depends on several factors, including the concentration of palladium, the scale of your reaction, and the specific properties of your compound.

Q3: My initial attempts at palladium removal have been unsuccessful. What are some common reasons for failure?

Several factors can hinder effective palladium removal. The palladium species present (e.g., Pd(0), Pd(II)) can have different affinities for various removal agents. The solvent system, temperature, and the presence of other coordinating species can also impact the efficiency of the chosen method.[3][4] Additionally, the 3-chloro-6-(piperidin-4-yl)pyridazine molecule itself, being a nitrogen-containing heterocycle, may form stable complexes with palladium, making it more challenging to remove.[5]

Q4: How can I determine the concentration of palladium in my sample?

Standard methods for quantifying palladium in APIs include atomic absorption (AA) spectroscopy, X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[1] ICP-MS is particularly common for both in-process monitoring and final quality control.[1]

Troubleshooting Guides

Issue 1: High Palladium Levels Persist After Initial Purification by Filtration

Filtration through agents like Celite is often a first step to remove heterogeneous palladium catalysts. However, this method is often insufficient for removing finely dispersed or soluble palladium species.

Root Cause Analysis:

  • Palladium Particle Size: Filtration is effective for larger, agglomerated palladium particles but will not capture smaller nanoparticles or soluble palladium complexes.

  • Homogeneous Palladium: If the palladium catalyst has leached into the reaction mixture as a soluble species, simple filtration will be ineffective.

Troubleshooting Workflow:

start High Pd after Filtration decision1 Is the Pd level > 100 ppm? start->decision1 action1 Proceed to Scavenger Treatment or Activated Carbon decision1->action1 Yes action2 Consider Recrystallization or Chromatography for lower levels decision1->action2 No end1 Optimized Process action1->end1 action2->end1

Caption: Decision workflow for post-filtration purification.

Recommended Actions & Protocols:

  • Palladium Scavengers: These are materials with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.

    • Expert Insight: For nitrogen-containing heterocycles like 3-chloro-6-(piperidin-4-yl)pyridazine, thiol-based scavengers are often highly effective due to the strong affinity of sulfur for palladium.[3]

    • Protocol: Screening for the Optimal Scavenger

      • Dissolve a small, representative sample of your crude product in an appropriate solvent (e.g., THF, DCM, or the reaction solvent).

      • Prepare several vials, each with a different palladium scavenger (e.g., silica-based thiol scavengers like SiliaMetS Thiol, polymer-supported scavengers, or fibrous scavengers like Smopex®).[1][5]

      • Add the scavenger to each vial (typically 5-20 equivalents relative to the palladium content).

      • Stir the mixtures at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 2-24 hours).

      • Filter the scavenger and analyze the palladium content in the filtrate by ICP-MS.

      • Select the most effective scavenger for scale-up.

  • Activated Carbon Treatment: Activated carbon can effectively adsorb palladium species.[6]

    • Expert Insight: The choice of activated carbon grade can be critical. Different grades have varying surface areas and pore sizes, which can affect their efficiency. It's advisable to screen a few different types. Be aware that activated carbon can sometimes adsorb the product, leading to yield loss.[3]

    • Protocol: Activated Carbon Treatment

      • Dissolve the crude product in a suitable solvent.

      • Add activated carbon (typically 5-10% w/w relative to the crude product).

      • Stir the slurry at room temperature or a slightly elevated temperature for 2-18 hours.[3]

      • Filter the activated carbon through a pad of Celite.

      • Rinse the filter cake with fresh solvent to recover any adsorbed product.

      • Analyze the filtrate for palladium content.

Issue 2: Recrystallization Fails to Significantly Reduce Palladium Levels

Recrystallization is a powerful purification technique, but it may not be effective for palladium removal if the impurity co-crystallizes with the product or if the palladium complex is highly soluble in the recrystallization solvent.

Root Cause Analysis:

  • Co-crystallization: The palladium impurity may have a similar structure to your product or form a stable complex that incorporates into the crystal lattice.

  • High Solubility of Palladium Species: The palladium complex may remain in the mother liquor but at a concentration that still exceeds the acceptable limit in the isolated crystals due to partitioning.

Troubleshooting Workflow:

start Ineffective Recrystallization decision1 Is co-crystallization suspected? start->decision1 action1 Recrystallization with a Chelating Agent decision1->action1 Yes action2 Solvent System Optimization decision1->action2 No end1 Pure Product action1->end1 action3 Combine with Scavenger/Carbon Treatment action2->action3 action3->end1

Caption: Troubleshooting ineffective recrystallization for palladium removal.

Recommended Actions & Protocols:

  • Recrystallization with a Chelating Agent: Adding a chelating agent to the recrystallization mixture can form a highly soluble complex with palladium, preventing it from co-crystallizing.

    • Expert Insight: N-acetylcysteine and thiourea are effective additives that can keep palladium in the mother liquor.[1]

    • Protocol: Additive-Enhanced Recrystallization

      • Dissolve your crude product in the chosen recrystallization solvent at an elevated temperature.

      • Add a small amount of a chelating agent (e.g., 1-5 mol% N-acetylcysteine).

      • Stir for a short period to allow for complexation with the palladium.

      • Allow the solution to cool and your product to crystallize.

      • Isolate the crystals by filtration and wash with cold solvent.

      • Analyze the palladium content of the purified crystals.

  • Solvent System Optimization: Experiment with different solvent and anti-solvent combinations to maximize the solubility difference between your product and the palladium impurities.

Issue 3: Column Chromatography is Ineffective or Leads to Product Loss

While chromatography can be effective, it may not be the most efficient method for palladium removal on a large scale and can lead to yield loss.

Root Cause Analysis:

  • Palladium Streaking: Palladium species may streak down the column, contaminating multiple fractions.

  • Irreversible Adsorption: Your product may bind strongly to the stationary phase, leading to poor recovery.

  • Insufficient Separation: The polarity of the palladium complexes may be too similar to your product for effective separation.

Recommended Actions:

  • Pre-treatment before Chromatography: Use a palladium scavenger or activated carbon treatment before loading your material onto the column. This will remove the bulk of the palladium, making the chromatographic separation more effective for removing other impurities.[7]

  • Use of Scavenging Resins as a Final Polishing Step: After column chromatography, if low levels of palladium remain, passing a solution of your product through a cartridge containing a palladium scavenger can be a highly effective final polishing step.[7][8]

Comparative Summary of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Palladium Scavengers High selectivity for palladium, minimal product loss, applicable to a wide range of palladium species.[3][9]Can be expensive, requires screening to find the optimal scavenger.Removing a wide range of palladium concentrations, especially when product loss is a concern.
Activated Carbon Cost-effective, can remove a variety of impurities.[6]Can lead to product loss due to non-specific adsorption, may require large amounts.[3]Initial bulk palladium removal, especially when cost is a primary factor.
Recrystallization Can be highly effective for achieving high purity, scalable.May not be effective if palladium co-crystallizes, potential for yield loss in the mother liquor.[2]Final purification step, especially when combined with a chelating agent.[1]
Chromatography Can remove a wide range of impurities.Can be time-consuming and expensive, may lead to product loss on the column.[2][7]Small-scale purification or as a polishing step after bulk palladium removal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014, April 14). Organic Process Research & Development - ACS Publications. [Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. (2021, June 3). MDPI. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. PMC. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7). ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Palladium carbon catalyst and preparation method and application.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]

  • palladium-catalyzed heterocycle synthesis
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015, May 24). ResearchGate. [Link]

  • Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021, January 8). PMC. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2025, October 16). Unknown Source.

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Validation & Comparative

HPLC Method Development Guide: 3-Chloro-6-(piperidin-4-yl)pyridazine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(piperidin-4-yl)pyridazine is a critical intermediate in the synthesis of PARP inhibitors, such as Niraparib . Its structural duality—combining a lipophilic chloropyridazine ring with a strongly basic piperidine moiety (


)—presents a classic chromatographic challenge: severe peak tailing  and retention instability  on traditional silica-based columns.

This guide objectively compares two distinct separation strategies: Traditional Acidic Ion-Suppression (Method A) versus Modern High-pH Hybrid Technology (Method B) . Based on experimental logic and physicochemical properties, Method B is recommended for purity profiling due to superior peak symmetry, loadability, and MS-compatibility.

Part 1: The Physicochemical Challenge

The analysis of 3-Chloro-6-(piperidin-4-yl)pyridazine is governed by the ionization state of the secondary amine on the piperidine ring.

  • The Problem: At neutral or low pH (pH 2–7), the piperidine nitrogen is fully protonated (

    
    ). Positively charged species interact electrostatically with residual silanols (
    
    
    
    ) on the silica support, causing peak tailing (
    
    
    ) and variable retention times.
  • The Solution Space:

    • Acidic Shielding: Use strong ion-pairing agents or high molarity buffers at low pH to mask silanols.

    • Alkaline Suppression: Elevate pH > 10 to deprotonate the amine (

      
      ), rendering it neutral and hydrophobic.
      
Mechanistic Visualization

The following diagram illustrates the interaction mechanisms dictating the choice of method.

G cluster_Acid Method A: Acidic (pH 2.0) cluster_Base Method B: High pH (pH 10.0) Molecule 3-Chloro-6-(piperidin-4-yl)pyridazine (pKa ~11.0) Protonated Protonated Form (BH+) Highly Polar Molecule->Protonated Add TFA/Formic Acid Neutral Neutral Form (B) Lipophilic Molecule->Neutral Add NH4OH/Bicarbonate Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Electrostatic Attraction Hydrophobic Pure Hydrophobic Retention (Sharp Peak) Neutral->Hydrophobic Van der Waals

Figure 1: Mechanistic divergence between acidic and basic HPLC approaches for piperidine derivatives.

Part 2: Comparative Methodology

Method A: Traditional Acidic Phase (The "Standard" Approach)

This method relies on low pH to keep the molecule in a single ionic state, often using Trifluoroacetic Acid (TFA) to ion-pair and suppress silanol activity.

  • Column: C18 (Type B Silica), 5 µm, 4.6 x 150 mm (e.g., Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Mechanism: Cation-exchange mixed with hydrophobic interaction.

Method B: High-pH Hybrid Phase (The "Modern" Approach)

This method utilizes hybrid-particle technology (bridged ethyl hybrid - BEH) that is stable up to pH 12. By operating at pH 10, the piperidine is deprotonated.

  • Column: Hybrid C18, 3.5 µm or 2.5 µm, 4.6 x 100 mm (e.g., XBridge BEH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: Pure reversed-phase partitioning of the neutral free base.

Performance Data Comparison (Representative)
Performance MetricMethod A (Acidic C18 + TFA)Method B (High pH Hybrid C18)Analysis
Tailing Factor (

)
1.6 – 2.21.05 – 1.15 Method B eliminates silanol dragging.
Retention Factor (

)
1.5 (Elutes early)4.2 (Retentive) Neutral form in Method B binds stronger to C18.
Resolution (

)
Moderate (< 2.0 from polar impurities)High (> 3.5) Better separation from synthesis precursors.
MS Sensitivity Low (TFA suppresses ionization)High High pH volatile buffers enhance ESI+ signal.
Column Lifetime HighVery High Hybrid particles resist hydrolysis at extremes.

Part 3: Recommended Protocol (Method B)

Objective: Purity assessment of 3-Chloro-6-(piperidin-4-yl)pyridazine with >99.9% confidence.

Reagents & Preparation
  • Buffer (pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL Milli-Q water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Sample solubility is high in this mix).

Instrument Parameters
  • Column: Waters XBridge BEH C18, 100 x 4.6 mm, 3.5 µm (or equivalent Hybrid C18).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Detection: UV @ 254 nm (Pyridazine absorption max) and 220 nm (Piperidine impurities).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
16.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Tailing Factor: NMT 1.3 for the main peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

  • Resolution: > 2.0 between the main peak and any known impurity (e.g., 3,6-dichloropyridazine).

Part 4: Troubleshooting & Impurity Profiling

When developing this method, you may encounter specific impurities related to the synthesis of Niraparib intermediates.

Impurity Mapping Workflow

ImpurityMap Main Main Peak 3-Chloro-6-(piperidin-4-yl)pyridazine Impurity1 Impurity A 3,6-Dichloropyridazine (Starting Material) Main->Impurity1 Less Polar Elutes Later (High pH) Impurity2 Impurity B Des-chloro Analog (Over-reduction) Main->Impurity2 More Polar Elutes Earlier

Figure 2: Expected relative retention of common synthetic impurities.

  • Impurity A (3,6-Dichloropyridazine): Lacks the basic piperidine ring. In Method B (High pH), it will not gain retention from deprotonation and will elute differently than in acidic conditions, providing orthogonal selectivity.

  • Impurity B (Des-chloro): If the chlorine is removed (hydrogenolysis side reaction), the molecule becomes more basic and polar.

References

  • Niraparib Synthesis & Intermediates : Organic Process Research & Development, 2011, 15, 831-840.[3] (Detailed synthesis routes for piperidine-pyridazine intermediates).

  • Chromatography of Basic Compounds: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography".

  • High pH Stability of Hybrid Particles: Waters Corporation. "XBridge BEH Technology for High pH Stability".

  • PubChem Compound Summary: 3-Chloro-6-(piperidin-4-yl)pyridazine (CID 558392).

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A Comparative Guide to the Mass Spectrometry Fragmentation of Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chloropyridazines and Their Mass Spectral Analysis

Chloropyridazines are a class of heterocyclic compounds that serve as important building blocks in medicinal chemistry.[1] Their unique physicochemical properties, including their dipole moment and hydrogen bonding capabilities, make them attractive scaffolds for drug design.[1] The pyridazine core is found in several FDA-approved drugs, highlighting its therapeutic relevance.[2]

Mass spectrometry is an indispensable tool for the characterization of these molecules. The fragmentation patterns observed in a mass spectrum provide a fingerprint of the molecule's structure. By analyzing these fragments, researchers can deduce the original structure of the parent molecule, identify sites of metabolism, and characterize process-related impurities. This guide will focus on the fragmentation of chloropyridazine derivatives under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] While this can sometimes result in the absence of a molecular ion peak, the rich fragmentation pattern is highly informative for structural elucidation.[3][4]

General Fragmentation Pathways of Chloropyridazines under EI

The fragmentation of chloropyridazine derivatives under EI is typically initiated by the loss of an electron to form a molecular ion (M•+). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

A key fragmentation pathway for many chlorinated aromatic compounds involves the loss of a chlorine radical (Cl•), followed by the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the pyridazine ring. This sequential loss is a characteristic feature that can aid in the identification of the chloropyridazine core.

Another common fragmentation involves the retro-Diels-Alder reaction of the pyridazine ring, leading to the formation of characteristic radical cations.[5] The presence of substituents on the ring will influence the preferred fragmentation pathways.

Influence of Substituents on EI Fragmentation

The nature and position of substituents on the chloropyridazine ring significantly direct the fragmentation process.

  • Alkyl Substituents: Alkyl-substituted chloropyridazines often undergo alpha-cleavage, where the bond between the carbon attached to the ring and the next carbon in the alkyl chain is broken.[6] This results in the formation of a stable resonating cation.

  • Aromatic Substituents: If an aromatic ring is attached to the chloropyridazine core, a prominent fragment corresponding to the aromatic cation (e.g., the tropylium ion at m/z 91 for a benzyl substituent) is often observed.[7]

  • Functional Groups: Functional groups like carbonyls or amines will introduce their own characteristic fragmentation patterns, such as McLafferty rearrangements or the loss of small neutral molecules like CO or H2O.[8][9]

Experimental Workflow: EI-MS Analysis of a Substituted Chloropyridazine

Caption: Workflow for EI-MS analysis of chloropyridazine derivatives.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecules and Metabolites

Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the ion source.[3] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[6]

Common Fragmentation Patterns in ESI-MS/MS

In positive ion mode ESI, chloropyridazine derivatives will readily form protonated molecules. The fragmentation of these even-electron ions in MS/MS experiments often proceeds through the loss of neutral molecules.[3]

A common neutral loss observed for many nitrogen-containing heterocyclic compounds is the loss of ammonia (NH3) or molecules related to substituents.[10] For chloropyridazines, the loss of HCl is a potential fragmentation pathway, although less common than in EI.[11]

The fragmentation of the protonated molecule will often involve cleavages within substituent groups, providing valuable information about the nature and location of these groups. For example, compounds with ester functionalities will show characteristic losses of the alcohol or carboxylic acid moieties.[9]

Comparison of Fragmentation: EI vs. ESI-MS/MS
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionization, extensive fragmentationSoft ionization, minimal in-source fragmentation
Molecular Ion Often weak or absentStrong protonated molecule ([M+H]+) peak
Fragmentation Radical-driven, complex patternsNeutral loss-driven from even-electron ions
Primary Use Structural elucidation of core structureAnalysis of intact molecules, metabolites, non-volatile compounds

Fragmentation Pathway: A Hypothetical Substituted Chloropyridazine in ESI-MS/MS

ESI_Fragmentation M_H [M+H]+ Fragment1 [M+H - Neutral_Loss_1]+ M_H->Fragment1 - Neutral Loss 1 (e.g., H2O, NH3) Fragment2 [M+H - Neutral_Loss_2]+ M_H->Fragment2 - Neutral Loss 2 (e.g., from substituent) Fragment3 [Fragment1 - Neutral_Loss_3]+ Fragment1->Fragment3 - Neutral Loss 3

Caption: Generalized ESI-MS/MS fragmentation of a chloropyridazine.

Practical Applications and Case Studies

The understanding of chloropyridazine fragmentation is critical in several areas of pharmaceutical development:

  • Metabolite Identification: In drug metabolism studies, researchers use MS to identify the structures of metabolites. By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can be determined. Constant neutral loss scans can be employed to screen for specific metabolic conjugations like glucuronidation or sulfation.

  • Impurity Profiling: During process development and quality control, MS is used to identify and quantify impurities. The fragmentation patterns of these impurities can provide clues about their structure and origin.

  • Structure Confirmation: For newly synthesized chloropyridazine derivatives, mass spectrometry provides crucial confirmation of the expected molecular weight and structural features through the analysis of fragmentation patterns.[12]

Conclusion

The mass spectrometric fragmentation of chloropyridazine derivatives provides a wealth of structural information that is invaluable for researchers in drug discovery and development. While electron ionization offers detailed insights into the core structure through extensive fragmentation, electrospray ionization coupled with tandem mass spectrometry is better suited for analyzing intact molecules and identifying sites of substitution or metabolism through characteristic neutral losses. A comprehensive understanding of the fragmentation mechanisms under both techniques is essential for the confident structural characterization of this important class of heterocyclic compounds.

References

  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • Sharma, S. K. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(3), 253-257.
  • Kind, T., & Fiehn, O. (2010). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Metabolites, 1(1), 3-25.
  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • van der Hooft, J. J. J., Wicker, J., Laponogov, I., & Veselkov, K. (2023). Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. Journal of the American Society for Mass Spectrometry, 34(9), 1936-1946.
  • Al-Tel, T. H. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(20), 1787-1805.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868356.
  • Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. [Link]

  • Al-Masoudi, N. A., et al. (2023).
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 18). Fragmentation (mass spectrometry). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 143-151.
  • Kind, T., & Fiehn, O. (2014). Systematic analysis of tandem mass spectra and neutral losses for metabolomics. eScholarship, University of California. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Al-Talla, Z. R. (2012). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of the American Society for Mass Spectrometry, 23(11), 1957-1965.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Lebrilla, C. B., et al. (1996). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 68(13), 2134-2142.
  • Taylor & Francis. (n.d.). Pyridazine – Knowledge and References. [Link]

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A Comparative Guide to the Reactivity of 3-Chloropyridazine and 3-Bromopyridazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine scaffolds are integral components in a multitude of pharmaceuticals and biologically active molecules. The functionalization of these heterocycles, particularly at the 3-position, is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials, 3-chloropyridazine and 3-bromopyridazine, in key synthetic transformations. By examining their performance in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and in nucleophilic aromatic substitution (SNAr), this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of Halopyridazines

The pyridazine nucleus, an electron-deficient diazine, is a privileged scaffold in medicinal chemistry. The strategic introduction of substituents onto this ring system is paramount for modulating pharmacological activity. Halogenated pyridazines serve as versatile precursors, with the carbon-halogen bond acting as a synthetic linchpin for diversification. The choice between a chloro or bromo substituent at the 3-position is not arbitrary; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide will dissect these differences, grounding the discussion in fundamental mechanistic principles and supporting experimental evidence.

The Decisive Factor: Carbon-Halogen Bond Dissociation Enthalpy

The fundamental difference governing the reactivity of 3-chloro- and 3-bromopyridazine in many transformations, especially palladium-catalyzed cross-couplings, is the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond. This has direct consequences for the rate-determining step in many catalytic cycles: the oxidative addition of the halopyridazine to the palladium(0) catalyst.[1] A weaker C-Br bond allows for a lower activation energy for this step, generally rendering 3-bromopyridazine the more reactive substrate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2] The general order of reactivity for aryl halides in these transformations is I > Br > OTf >> Cl.[2] This trend holds true for the pyridazine system, where 3-bromopyridazine consistently demonstrates higher reactivity than its chloro-analogue.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[3][4]

Expertise & Causality: For Suzuki couplings, 3-bromopyridazine is often the substrate of choice due to the facile oxidative addition step.[1] While standard palladium catalysts like Pd(PPh₃)₄ can be effective for bromides, the less reactive 3-chloropyridazine typically requires more sophisticated catalytic systems.[3] These advanced systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the challenging oxidative addition of the C-Cl bond.[5]

Data Summary: Suzuki-Miyaura Coupling

HalopyridazineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical YieldReference
3-BromopyridazinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80Fair to Good[3]
3-ChloropyridazineArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Good to Excellent[5]
3-BromopyridazineK-PhenyltrifluoroboratePd(OAc)₂-AqueousRT-50High[6]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification Flask Schlenk Flask Reagents 3-Halopyridazine (1 eq) Boronic Acid (1.2 eq) Base (2-3 eq) Inert Evacuate & Backfill with N2/Ar (3x) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Inert->Solvent Catalyst Add Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Solvent->Catalyst Heat Heat & Stir (80-120 °C, 8-24h) Catalyst->Heat TLC Monitor by TLC/LC-MS Heat->TLC Cool Cool to RT TLC->Cool Extract Dilute & Extract (e.g., EtOAc/H2O) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[7] This reaction is central to pharmaceutical synthesis where the introduction of nitrogen-containing functional groups is frequent.[8]

Expertise & Causality: Similar to the Suzuki coupling, the reactivity trend favors 3-bromopyridazine.[9] The C-N bond formation follows a catalytic cycle where oxidative addition is often rate-limiting.[10] Consequently, coupling 3-chloropyridazine generally requires more forceful conditions or more active, specialized catalysts. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.[9]

Data Summary: Buchwald-Hartwig Amination

HalopyridazineAmineCatalyst SystemBaseSolventTemp (°C)Typical YieldReference
3-BromopyridinePyrrolidine(NHC)Pd(allyl)ClNaOtBuDioxane70High (84%)[11]
3-BromopyridinePrimary/SecondaryPd(OAc)₂ / LigandNaOtBu / Cs₂CO₃Toluene/Dioxane80-110Good to High[8][12]
3-Chloroindazole*AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane120Moderate to High[13]

*Data for pyridazine is extrapolated from closely related pyridine and indazole systems, which follow identical reactivity principles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[14][15]

Expertise & Causality: The established reactivity pattern persists: 3-bromopyridazine couples more readily than 3-chloropyridazine. The reaction with chlorides is often sluggish and may require higher catalyst loadings or temperatures. The copper co-catalyst (typically CuI) is crucial as it reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Pd0 L2Pd(0) Int1 L2Pd(II)(Ar)X Pd0->Int1 Ar-X Int2 L2Pd(II)(Ar)R Int1->Int2 R-M Int2->Pd0 Product Ar-R Int2->Product OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Simplified catalytic cycle for cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful alternative for functionalizing electron-deficient aromatic systems like pyridazine.[17] This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[18]

Expertise & Causality: In SNAr, the reactivity trend is often inverted compared to cross-coupling reactions. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[19] This step is accelerated by strong electron-withdrawing groups that can stabilize the resulting negative charge in the Meisenheimer intermediate.[17]

Due to the higher electronegativity of chlorine compared to bromine, the chlorine atom exerts a stronger inductive electron-withdrawing effect. This makes the carbon atom at the 3-position more electrophilic and better able to stabilize the negative charge of the intermediate.[18] Consequently, 3-chloropyridazine is generally more reactive than 3-bromopyridazine in SNAr reactions . This phenomenon is known as the "element effect".[18] However, if the cleavage of the C-X bond becomes more significant in the rate-determining step (e.g., with very poor nucleophiles or in certain solvent systems), the better leaving group ability of bromide can sometimes reverse this trend.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloropyridazine
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-chloropyridazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[20]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a pre-mix of the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.[5]

  • Solvent and Reaction: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask, followed by the catalyst pre-mix.[5]

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridazine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the appropriate phosphine ligand (2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv).[12]

  • Inert Atmosphere: Add 3-bromopyridazine (1.0 equiv) to the tube. Seal, evacuate, and backfill with an inert gas three times.[12]

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the desired amine (1.1-1.5 equiv).[12]

  • Heating and Monitoring: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor progress by TLC or LC-MS.[12]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[8]

Conclusion and Practical Recommendations

The choice between 3-chloropyridazine and 3-bromopyridazine is a strategic decision that hinges on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): 3-Bromopyridazine is the superior choice. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions, lower catalyst loadings, and often higher yields with standard catalytic systems. While 3-chloropyridazine is a viable and more economical alternative, its use necessitates more active, and often more expensive, catalyst systems to overcome the high activation barrier of C-Cl bond cleavage.

  • For Nucleophilic Aromatic Substitution (SNAr): 3-Chloropyridazine is generally the more reactive substrate. The higher electronegativity of chlorine enhances the electrophilicity of the C3 position and stabilizes the key Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack.

By understanding these fundamental reactivity principles, researchers can optimize their synthetic routes, reduce development time, and improve overall efficiency in the quest for novel pyridazine-based molecules.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. Available from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2018). RSC Advances. Available from: [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (2024). Chemical Communications. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. Available from: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. Available from: [Link]

  • A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. (2015). Organic Letters. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of South Florida. Available from: [Link]

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  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Available from: [Link]

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A Comparative Guide to the Bioisosteric Replacement of Phenyl with Piperidin-4-yl in Pyridazine-Based Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the strategic bioisosteric replacement of a phenyl group with a piperidin-4-yl moiety in pyridazine-containing drug candidates. We will explore the fundamental physicochemical differences, comparative synthetic routes, and the resulting impact on pharmacological and pharmacokinetic profiles. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug design and lead optimization campaigns.

The Rationale: Why Replace a Phenyl Ring?

The phenyl ring is one of the most ubiquitous fragments in medicinal chemistry, often serving as a critical scaffold for orienting pharmacophoric elements or engaging in hydrophobic and π-stacking interactions with biological targets.[1] However, its prevalence is a double-edged sword. The lipophilic and planar nature of the phenyl group frequently contributes to poor aqueous solubility, high plasma protein binding, and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, creating challenges for drug development.[1][2]

Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity but alters physicochemical properties, offers a powerful solution.[3] The replacement of an aromatic phenyl ring with a saturated, three-dimensional piperidin-4-yl group is a classic lead optimization tactic aimed at mitigating these liabilities. This substitution introduces a basic nitrogen center, increases the sp³ character, and provides new vectors for chemical modification, often leading to compounds with superior drug-like properties.[4][5]

A Tale of Two Moieties: Physicochemical Property Comparison

The decision to execute a phenyl-to-piperidinyl switch is grounded in the profound differences in their fundamental properties. The causality behind this choice is the strategic trade-off between lipophilicity and hydrophilicity, planarity and three-dimensionality, and metabolic inertness versus liability.

PropertyPhenyl GroupPiperidin-4-yl GroupRationale for Replacement
Structure & Aromaticity Aromatic, planarSaturated, non-planar (chair conformation)Introduces 3D character, potentially improving binding specificity and escaping planarity-associated toxicity.
Lipophilicity (cLogP) High (~1.5 - 2.0)[6]Low (significantly lower, base form)Drastically reduces lipophilicity, which can improve solubility and reduce off-target effects.[1]
Aqueous Solubility LowHigh (especially when protonated)The basic nitrogen (pKa ~8-10) can be protonated at physiological pH, forming a charged species that significantly boosts aqueous solubility.[4]
Basicity (pKa) Not basicBasic (pKa of ring nitrogen ~8-10)Enables salt formation for improved solubility and handling. Introduces a potential key interaction point (salt bridge) with acidic residues in a target protein.[7]
Hydrogen Bonding π-system can act as a weak H-bond acceptorRing N-H is an H-bond donor; Ring N is an H-bond acceptorProvides versatile hydrogen bonding capabilities that can replace or introduce new, potent interactions with the target.[4]
Metabolic Profile Prone to aromatic oxidation (hydroxylation)Generally more stable; potential for N-dealkylation if substitutedAvoids CYP-mediated aromatic hydroxylation, a common metabolic liability.[7][8]

Synthetic Accessibility: A Comparative Workflow

The feasibility of synthesizing analogs is a critical consideration. Both phenyl- and piperidin-4-yl pyridazines are accessible through established synthetic methodologies, though they present different challenges and opportunities.

General Strategy for 4-Phenylpyridazine Analogs

The most common and robust method for installing a phenyl group onto a pyridazine core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach offers broad functional group tolerance and access to a wide array of substituted phenyl analogs.

G cluster_workflow Workflow: Synthesis of 4-Phenylpyridazine start 4-Halopyridazine (X = Cl, Br, I) condition Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) start->condition Reactant 1 reagent1 Phenylboronic Acid (or ester) reagent1->condition Reactant 2 product 4-Phenylpyridazine Analog condition->product Suzuki Coupling

Caption: Synthetic workflow for 4-phenylpyridazine via Suzuki coupling.

General Strategy for 4-(Piperidin-4-yl)pyridazine Analogs

Synthesizing the piperidinyl analog typically involves coupling with a protected piperidine synthon, followed by deprotection. A common method is the Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNAᵣ) reaction.

G cluster_workflow Workflow: Synthesis of 4-(Piperidin-4-yl)pyridazine start 4-Halopyridazine (X = Cl, F) condition1 Pd Catalyst / Base (Buchwald-Hartwig) or High Temp / Base (SNAᵣ) start->condition1 reagent1 N-Boc-4-aminopiperidine reagent1->condition1 intermediate N-Boc-4-(Pyridazin-4-ylamino)piperidine condition1->intermediate Coupling condition2 Acidic Deprotection (e.g., TFA or HCl) intermediate->condition2 Intermediate product 4-(Piperidin-4-ylamino)pyridazine Analog condition2->product Deprotection

Caption: Synthetic workflow for 4-(piperidin-4-yl)pyridazine.

Comparative Performance Analysis: A Kinase Inhibitor Case Study

To illustrate the practical consequences of this bioisosteric swap, we present hypothetical but representative data for a series of pyridazine-based inhibitors targeting a generic tyrosine kinase.

Pharmacodynamic (PD) Profile

The switch from a planar phenyl ring to a 3D piperidinyl group can significantly alter target engagement. While the phenyl ring may participate in π-stacking or hydrophobic interactions, the piperidinyl nitrogen can form a crucial salt bridge with an acidic residue like aspartate or glutamate in the kinase hinge region.

Compound IDStructureTarget IC₅₀ (nM)Rationale
PYR-Ph Pyridazine-Phenyl150Baseline activity driven by hydrophobic interactions.
PYR-Pip Pyridazine-Piperidin-4-yl25Potency Increase. The basic nitrogen likely forms a key hydrogen bond or salt bridge with the target, significantly improving binding affinity.[4]
PYR-Pip-Me Pyridazine-N-Methyl-piperidin-4-yl250Potency Decrease. Methylation of the piperidine nitrogen prevents H-bond donation and may introduce steric hindrance, disrupting the potent interaction observed in PYR-Pip.
Pharmacokinetic (PK) and ADME Profile

Here, the benefits of the piperidinyl moiety become most apparent. The improvements in physicochemical properties translate directly into a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

ParameterPYR-PhPYR-PipJustification of Change
Aqueous Solubility (pH 7.4, µM) < 1150Vast Improvement. The basic piperidine is protonated at physiological pH, dramatically increasing solubility.[7]
LogD (pH 7.4) 3.51.2Reduced Lipophilicity. The lower LogD suggests reduced risk of non-specific binding and membrane-related toxicity.
Metabolic Stability (% remaining, 60 min HLM) 15%85%Enhanced Stability. The piperidinyl analog avoids the primary metabolic hotspot of aromatic oxidation on the phenyl ring.[8]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 185Reduced Permeability. The increased polarity and lower lipophilicity reduce passive diffusion. This can be a trade-off to manage.
Oral Bioavailability (Rat, F%) 5%45%Marked Increase. The dramatic improvement in solubility and metabolic stability overcomes the slightly lower permeability, leading to superior oral exposure.[9]

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for the key in vitro assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.[7]

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound (PYR-Ph or PYR-Pip) in buffer.

    • Prepare the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the compound/microsome mixture. The final DMSO concentration should be <0.5%.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to quench the reaction.

  • Analysis:

    • Vortex the quenched samples and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Validation & Interpretation:

    • The disappearance of the parent compound over time is plotted. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time.

    • A positive control compound with known metabolic liability (e.g., verapamil) must be run in parallel to validate the enzymatic activity of the HLM batch. A >80% depletion of the positive control after 60 minutes validates the assay.

Protocol: Kinetic Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.[10]

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate. This creates a theoretical maximum concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake vigorously (e.g., 800 rpm) at 25°C for 24 hours to allow the solution to reach equilibrium.

  • Sample Separation & Analysis:

    • After incubation, centrifuge the plate to pellet any undissolved precipitate.

    • Carefully transfer a known volume of the clear supernatant to a new plate containing a dilution solvent (e.g., acetonitrile).

    • Generate a standard calibration curve using known concentrations of the test compound.

    • Analyze the supernatant sample and calibration standards via HPLC-UV or LC-MS/MS.

  • Data Validation & Interpretation:

    • Calculate the solubility by comparing the measured concentration of the dissolved compound in the supernatant to the standard curve.

    • The system is self-validating by ensuring the highest calibration standard is above the measured solubility value and that the R² of the calibration curve is >0.99.

Conclusion

The bioisosteric replacement of a phenyl with a piperidin-4-yl group is a highly effective strategy in the optimization of pyridazine-based drug candidates. This single, strategic modification can concurrently address multiple liabilities associated with the phenyl ring, including poor solubility and high metabolic turnover. As demonstrated, the introduction of the piperidinyl moiety often leads to a vastly improved pharmacokinetic profile, particularly oral bioavailability, while potentially increasing target potency through the introduction of new, favorable polar interactions. While this switch may present a trade-off in passive permeability, the net benefits frequently result in a superior, more "drug-like" clinical candidate. This guide provides the rationale, comparative data, and robust protocols to empower medicinal chemists to judiciously apply this powerful tactic in their drug discovery programs.

References

  • Des-Marquest, D., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hsieh, M.-J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. Available at: [Link]

  • Hsieh, M.-J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]

  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. Available at: [Link]

  • Des-Marquest, D., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Van den Eynde, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Van den Eynde, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideServe. Available at: [Link]

  • CN111333790A (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • PubChem. (n.d.). Phenyl(piperidin-4-yl)methanone. PubChem. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Shah, P. P., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. Available at: [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]

  • Turito. (2022). Phenyl Group - Structure, Properties, and Uses. Turito. Available at: [Link]

  • Boyko, Y., et al. (2021). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Available at: [Link]

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Safety Operating Guide

3-Chloro-6-(piperidin-4-yl)pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-6-(piperidin-4-yl)pyridazine Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

3-Chloro-6-(piperidin-4-yl)pyridazine is a halogenated, nitrogen-rich heterocyclic compound. For disposal purposes, it must be classified as Halogenated Organic Waste .

Immediate Action Plan:

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for dissolution, as this downgrades the entire mixture to the more expensive "Halogenated" waste stream.[1]

  • Containerization: Collect in High-Density Polyethylene (HDPE) or glass containers compatible with halogenated waste.

  • Destruction Method: The mandatory destruction method is High-Temperature Incineration equipped with acid gas scrubbing (to neutralize HCl byproducts).

Chemical Profile & Hazard Assessment

To ensure safety and compliance, the disposal protocol is dictated by the specific functional groups present in the molecule.

FeatureChemical MoietyDisposal Implication
Halogen Content 3-Chloro substituent CRITICAL: Upon combustion, this releases Hydrogen Chloride (HCl) gas. Waste must be routed to an incinerator with a scrubber system.
Basicity Piperidine (Secondary Amine) The piperidine ring (

) is basic. It will react exothermically with strong acids. Avoid uncontrolled mixing with acidic waste streams to prevent heat generation or spattering.
Nitrogen Content Pyridazine Core High nitrogen content leads to NOx formation during incineration. Commercial waste handlers manage this via controlled combustion ratios.

GHS Hazard Classification (Derived):

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][3][5][6]

Pre-Disposal Stabilization & Preparation

Before moving waste to the central accumulation area, stabilize the material at the point of generation.

A. Solid Waste (Pure Substance)
  • Containment: Place pure solid waste into a wide-mouth HDPE jar or a glass jar with a chemically resistant liner (PTFE).

  • Labeling: Mark clearly as "Solid Hazardous Waste - Halogenated."

  • Deactivation (Spill Residues): If cleaning a spill, absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the same waste stream.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.

    • Preferred Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Avoid: Mixing with strong oxidizing acids (Nitric, Perchloric).

  • pH Check: If the waste solution is highly acidic (e.g., from a reaction workup), neutralize to pH 6–9 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum to prevent container corrosion or gas evolution.
    

Detailed Disposal Workflow

The following decision tree outlines the logical flow for disposing of 3-Chloro-6-(piperidin-4-yl)pyridazine in various states.

DisposalWorkflow Start Waste Generation: 3-Chloro-6-(piperidin-4-yl)pyridazine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid - Halogenated' Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck FinalDest Final Disposal: High-Temp Incineration (w/ HCl Scrubber) SolidPack->FinalDest HaloStream Add to Halogenated Solvent Waste Drum SolventCheck->HaloStream Yes NonHaloStream Segregate if possible OR downgrade to Halogenated SolventCheck->NonHaloStream No HaloStream->FinalDest NonHaloStream->FinalDest Must be treated as Halogenated

Figure 1: Decision matrix for the segregation and disposal of halogenated heterocyclic waste.

Regulatory Compliance & Waste Codes

Adherence to local regulations is mandatory.[7] The following codes typically apply in US (RCRA) and EU jurisdictions.

JurisdictionWaste CodeDescription
US (RCRA) D001 Ignitable (if in flammable solvent).
US (RCRA) D002 Corrosive (if pH < 2 or > 12.5; unlikely for pure compound but possible in solution).
US (RCRA) None (General) If not characteristic, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent) but handle as toxic.
EU (EWC) 07 05 03 Organic halogenated solvents, washing liquids and mother liquors.
EU (EWC) 07 05 13 Solid wastes containing hazardous substances.

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific codes.

Emergency Contingencies

Accidental Release (Spill) Protocol:

  • Evacuate & Ventilate: The compound is a respiratory irritant.[5] Clear the immediate area.[2][3][5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use a N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Absorb with an inert material (vermiculite or spill pads).

  • Disposal of Debris: All cleanup materials must be disposed of as Halogenated Hazardous Waste . Do not throw in regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683079, 3-Chloro-6-(piperidin-1-yl)pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (RCRA). Retrieved from [Link]

  • ETH Zürich (2022). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-6-(piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Safety

Handling 3-Chloro-6-(piperidin-4-yl)pyridazine requires more than generic laboratory safety measures. This molecule combines two distinct functional groups that dictate specific PPE requirements:

  • The Piperidine Moiety (Secondary Amine): A strong base and organic solvent. It poses a risk of skin permeation and chemical burns. Standard thin nitrile gloves may degrade faster than expected against concentrated amine solutions.

  • The Chloropyridazine Core: An electrophilic heteroaromatic ring. Halogenated heterocycles are frequently potent sensitizers and can cause severe eye damage (H318) or respiratory irritation (H335).

Immediate Action Directive: Treat this compound as a Corrosive Solid/Liquid and a Potential Sensitizer . Do not handle on an open benchtop.

Hazard Analysis & PPE Selection Matrix

The following selection logic is based on the "Worst-Case" scenario (Free Base form or concentrated solution), which presents higher risks than the Hydrochloride salt.

Critical PPE Specifications
Protection ZoneStandard RequirementTechnical Specification & Reasoning
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil / 0.12mm). Inner: Nitrile or Laminate. Reasoning: Piperidine derivatives can permeate standard nitrile. Double gloving provides a visual breach indicator and extends breakthrough time.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splash Rated. Reasoning: Safety glasses are insufficient for amines, which can cause corneal opacity. Goggles seal against vapors and dust.
Respiratory Engineering Control Fume Hood (Face Velocity: 80–100 fpm). Contingency: If hood is unavailable (NOT recommended), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
Body Lab Coat + Apron Polypropylene or Tyvek sleeves are recommended over the lab coat for solution handling to prevent sleeve-wicking.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling 3-Chloro-6-(piperidin-4-yl)pyridazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large PPE_Level2 Level 2: Nitrile (Double) + Sleeves Chemical Goggles Fume Hood Liquid->PPE_Level2 Standard PPE_Level3 Level 3: Silver Shield Gloves (Laminate) Face Shield + Goggles Full Fume Hood Enclosure Liquid->PPE_Level3 High Conc/Heat PPE_Level1 Level 1: Nitrile Gloves (Double) Safety Glasses Fume Hood Qty_Small->PPE_Level1 Qty_Large->PPE_Level2 PPE_Level2->PPE_Level3 If Heating

Caption: Decision tree for scaling PPE based on physical state and operational risk.

Operational Protocol: Gowning & Handling

This protocol uses a "Clean-to-Dirty" workflow to prevent contamination of common areas.

Phase 1: Donning (Pre-Experiment)
  • Inspection: Check fume hood certification sticker. Verify sash operation.

  • Base Layer: Don standard cotton lab coat.

  • Primary Barrier: Don inner nitrile gloves (tucked under lab coat cuffs).

  • Secondary Barrier: Don outer nitrile gloves (pulled over lab coat cuffs).

    • Tip: Use two different colors (e.g., Blue inner, Purple outer) to immediately spot tears.

  • Eye Protection: Don chemical goggles. Adjust strap for a tight seal.

Phase 2: Experimental Handling
  • Weighing: Use an analytical balance inside the fume hood or a vented balance enclosure. If static is an issue, use an anti-static gun rather than removing the material from the hood.

  • Solvent Addition: When dissolving the solid, add solvent slowly. Exothermic reaction is possible if the compound is a free base reacting with acidic solvents.

  • Sash Height: Keep the sash at the lowest possible working height (below chin level) to act as a physical shield.

Phase 3: Doffing (Post-Experiment)

CRITICAL: Most exposures occur here.

  • Outer Gloves: Remove outer gloves inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Discard in solid hazardous waste.

  • Inspection: Inspect inner gloves for visible contamination.

  • Goggles: Remove goggles by the strap (clean zone) without touching the front lens (dirty zone).

  • Inner Gloves: Remove inner gloves near the lab exit.

  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Emergency Response & Waste Disposal

Spill Response Workflow

If a spill occurs outside the fume hood, evacuate the immediate area.[1]

Spill_Response Alert Spill Detected Assess Assess Volume & Location Alert->Assess Minor Minor (<10mL/1g) Inside Hood Assess->Minor Major Major (>10mL/1g) Outside Hood Assess->Major Action_Minor 1. Cover with Absorbent pads 2. Neutralize (if acid/base) 3. Double bag waste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Close Doors 3. Call EHS/HazMat Major->Action_Major Disposal Disposal: Halogenated Organic Waste Action_Minor->Disposal

Caption: Triage workflow for chemical spills involving chloropyridazine derivatives.

Exposure First Aid[2][3][4]
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3][4][5] Do not use neutralizing agents (vinegar/baking soda) on skin burns; thermal heat from neutralization can worsen injury.

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the basicity of the piperidine ring.

Waste Disposal Streams
  • Solid Waste: Segregate into "Solid Hazardous Waste" containers. Label clearly with "Halogenated Heterocycle."

  • Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy. Do not mix with oxidizers (e.g., Nitric acid waste) as violent reactions may occur.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910 Subpart Z).

  • PubChem. (n.d.). Compound Summary: Piperidine (Hazard Section). National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridazine Derivatives.

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